The following table compiles key biological activity data from recent research, highlighting the progression from the parent compound to more potent derivatives.
| Compound Name / Type | Target / Activity | Key Structural Features | IC₅₀ / Potency | Citation |
|---|---|---|---|---|
| Benserazide (Parent) | PilB ATPase Inhibitor | Baseline structure | 3.68 µM | [1] |
| Benserazide (Parent) | Anti-lung cancer (A549 cells) | Baseline structure | 29.82 µg/mL | [2] |
| Derivative 11c | PilB ATPase Inhibitor | Bis-hydroxyl groups (aryl ring ortho), rigid imine, serine-to-thiol exchange | 580 nM | [1] |
| Oxazole Derivative 4g | Anti-lung cancer (A549 cells) | Oxazole core with fluoro and hydroxyl substituents on phenyl ring | 15.52 µg/mL | [2] |
| Oxazole Derivative 4b | Anti-cervical cancer (HeLa cells) | Oxazole core with specific fluoro/hydroxyl substitution pattern | Most potent of series against HeLa | [2] |
To guide your research, here are the methodologies used in the cited studies to generate the above data.
This protocol is used to determine the IC₅₀ values for PilB inhibitors like Benserazide and derivative 11c.
This protocol was used to evaluate the anti-cancer activity of Benserazide-derived oxazole compounds on lung and cervical cancer cell lines.
Benserazide's primary known mechanism is inhibiting peripheral aromatic L-amino acid decarboxylase (AADC) [3] [4]. Recent studies reveal it also directly binds to and inhibits Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell glycolysis [5]. The diagram below illustrates how structural features relate to these mechanisms.
The evolving understanding of Benserazide's SAR opens several promising research avenues:
| Property | Details |
|---|---|
| Systematic Name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride [1] |
| Molecular Formula | C₁₀H₁₆ClN₃O₅ [1] |
| Average Mass | 293.704 g/mol [1] |
| Chemical Structure | Unable to render chemical structure |
| Mode of Action | Peripheral inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase) [2] [3] |
| Primary Use | Management of Parkinson's disease in combination with levodopa (e.g., under brand names Madopar, Prolopa) [2] [3] |
| Water Solubility | Easily soluble [4] |
| Stability | Highly unstable; sensitive to pH, light, temperature, and humidity [4] |
| Aspect | Details |
|---|---|
| Mechanism of Action | Inhibits peripheral conversion of levodopa to dopamine, increasing levodopa availability for crossing the blood-brain barrier. Its active metabolite, trihydroxybenzylhydrazine, is a potent AADC inhibitor [2]. |
| Protein Binding | 0% [2] |
| Metabolism | Hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver [2]. |
| Route of Elimination | Rapidly excreted in urine, primarily as metabolites; 85% of urinary excretion occurs within 12 hours [2]. |
| Half-life | 1.5 hours [2] |
| Absorption | 66-74% of an oral dose is absorbed; peak plasma concentrations of radioactivity are reached about one hour post-administration [2]. |
Recent research has investigated benserazide's neuroprotective and anti-inflammatory effects. Below is a workflow summarizing the key in vitro and in vivo experiments from one such study [5].
Experimental workflow for neuroprotective studies [5].
Two patent applications highlight improved synthetic routes, with one emphasizing a novel fixed-bed hydrogenation technique.
This method involves a multi-step synthesis starting from DL-serine:
This patent describes a continuous process to improve safety and product quality:
Beyond its established use in Parkinson's disease, this compound has been conferred orphan designation by the European Medicines Agency for the treatment of beta thalassaemia [2]. Preclinical research suggests it may maintain fetal hemoglobin expression.
Recent studies highlight its potential neuroprotective and anti-inflammatory effects in ischemic stroke models, significantly attenuating neutrophil infiltration and improving functional recovery [5]. Its ability to inhibit NETosis and polarize macrophages toward an M2 phenotype points to a novel mechanism of action beyond AADC inhibition.
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) is a protein that degrades Low-Density Lipoprotein (LDL) receptors on liver cells, reducing the liver's ability to clear "bad" cholesterol (LDL-C) from the blood [1]. Inhibiting PCSK9 increases the number of LDL receptors, enhancing LDL cholesterol clearance and lowering its plasma levels [1].
The table below summarizes the primary therapeutic approaches for PCSK9 inhibition:
| Inhibitor Type | Mechanism of Action | Example Drugs |
|---|---|---|
| Monoclonal Antibodies [1] [2] [3] | Bind directly to circulating PCSK9, blocking its interaction with the LDL receptor [1]. | Alirocumab, Evolocumab [2] [3] |
| Small Interfering RNA (siRNA) [2] [3] | Silences PCSK9 synthesis in the liver, reducing the amount of PCSK9 protein produced [2]. | Inclisiran [2] [3] |
| Small Molecules & Aptamers (Under Investigation) [4] [2] | Target allosteric sites of PCSK9 or bind to it with high affinity, preventing its function [4] [2]. | Various in preclinical research (e.g., Amikacin, Bestatin identified via virtual screening) [4] |
The following diagram illustrates the core mechanism of PCSK9 and how major inhibitor classes work.
PCSK9 Inhibition Pathways
Benserazide has a well-characterized and completely different pharmacological role:
A clinical study assessed its pharmacodynamics by measuring effects on endogenous and exogenous levodopa, 3-O-methyldopa, and DOPAC levels, confirming its action as a decarboxylase inhibitor without mentioning PCSK9 or cholesterol metabolism [5].
The idea of benserazide affecting PCSK9 appears to originate from a single source.
For a professional researcher, validating this claim would require:
Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary and long-established role is to be co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD) [1] [2]. By inhibiting the conversion of L-DOPA to dopamine in the periphery, it increases the bioavailability of L-DOPA in the central nervous system, thereby enhancing its therapeutic efficacy while reducing peripheral side effects like nausea and cardiac arrhythmias [1].
Recent clinical studies have focused on optimizing its use within combination therapies for PD, yielding new insights:
The established mechanism of benserazide in PD therapy can be summarized as follows:
Diagram 1: Mechanism of this compound in enhancing Levodopa therapy for Parkinson's disease. It inhibits peripheral dopa decarboxylase (DDC) without crossing the blood-brain barrier, thereby increasing central Levodopa bioavailability and reducing peripheral side effects.
A 2021 study revealed a promising new application for this compound as an antifungal agent, both alone and in combination with fluconazole (FLC), against Candida albicans (C. albicans) [6].
The table below summarizes key quantitative findings from this preclinical study:
| Aspect | Experimental Model/Method | Key Findings |
|---|---|---|
| Anti-Candida Activity (Alone) | Broth microdilution assay (CLSI M27-A3) [6] | Exhibited intrinsic antifungal activity against C. albicans planktonic cells [6]. |
| Synergy with Fluconazole | Chequerboard microdilution assay & XTT assay [6] | FICI* ≤ 0.5 against planktonic cells and preformed biofilms (within 8h), indicating synergy [6]. |
| In Vivo Efficacy | Infected Galleria mellonella larvae model [6] | BEH + FLC combination significantly increased larval survival compared to FLC alone (P < 0.05) [6]. |
| Proposed Mechanisms | Fluo-3/AM, FITC-VAD-FMK, Rhodamine 6G probes [6] | Increased intracellular Ca²⁺; activated metacaspase (induces apoptosis); effects not related to drug efflux inhibition [6]. |
FICI: Fractional Inhibitory Concentration Index (FICI ≤ 0.5 = synergy).
The proposed antifungal mechanisms involve internal pathways affecting virulence and survival, distinct from typical azole mechanisms. Benserazide is also investigated for beta thalassaemia (orphan designation by EMA, 2015) and studied for motor complication risks compared to carbidopa [1] [7].
Diagram 2: Proposed antifungal mechanisms of this compound against Candida albicans. It acts via increasing calcium and activating metacaspase, reducing virulence and promoting cell death, synergizing with fluconazole.
For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.
1. Clinical Trial: Rasagiline Combination in PD [3]
2. In Vitro Antifungal & Synergy Assays [6]
3. In Vivo Antifungal Model (G. mellonella) [6]
The repurposing of this compound as an antifungal agent represents a significant and promising novel therapeutic application. Its synergistic effect with fluconazole could offer a new strategy to combat resistant C. albicans infections. Furthermore, new clinical data on its use in combination with rasagiline provides an optimized approach for managing advanced Parkinson's disease.
Key considerations for future research include validating the antifungal efficacy in mammalian models, conducting clinical trials for this new indication, and further elucidating the precise molecular targets of benserazide in fungi. For Parkinson's disease, long-term studies on the impact of modifying biomarkers like Hcy and IGF-1 on disease progression would be valuable.
The European Medicines Agency (EMA) granted benserazide hydrochloride orphan designation (EU/3/14/1402) for the treatment of beta thalassaemia intermedia and major in December 2014 [1]. This designation is based on the following rationale:
The therapeutic potential of benserazide for beta-thalassemia lies in its ability to reactivate the production of fetal hemoglobin, a developmental form of hemoglobin that is naturally silenced after infancy.
The following diagram illustrates this proposed mechanism and the subsequent preclinical and clinical development workflow.
Benserazide's mechanism and development path.
Substantial preclinical evidence supports benserazide's potential as an HbF inducer. The following table summarizes key quantitative findings from animal models.
| Model System | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|
| β-YAC Transgenic Mice | 20 mg/kg, IP, 3x/week for 4 weeks | Significantly increased F-cells (RBCs with HbF) and HbF protein per cell; no cytopenia [3]. | |
| Anemic Baboon (P. anubis) | 2-3 mg/kg, oral, 2-3x/week | Induced γ-globin mRNA up to 13-fold over baseline [3]. | |
| Anemic Baboon (P. anubis) | Escalating oral doses | Induced F-reticulocytes and γ-globin mRNA; established intermittent dosing for clinical studies [3] [4]. |
A comparative study of the racemic mixture (R,S)-benserazide and its individual (R)- and (S)- enantiomers in β-YAC mice found that all forms significantly induced HbF with similar pharmacokinetic profiles. This provided a regulatory justification for developing the existing, clinically available racemic form rather than investing in the separation and development of a single enantiomer [3] [4].
The transition to clinical testing for beta-thalassemia is underway, guided by the preclinical data.
The repurposing of benserazide presents a promising therapeutic strategy, though several aspects remain under investigation.
The tables below summarize the key quantitative findings on the antifungal effects of BEH, both alone and in combination with fluconazole (FLC).
Table 1: In Vitro Synergistic Effects against Planktonic Cells of FLC-Resistant *C. albicans* [1]
| Isolate | MIC FLC Alone (μg/mL) | MIC BEH Alone (μg/mL) | MIC FLC Combined (μg/mL) | MIC BEH Combined (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergism |
| CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergism |
| CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergism |
| CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergism |
| CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergism |
| CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergism |
Note: MIC (Minimum Inhibitory Concentration) is the median from three independent experiments. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergism. The combination showed no interaction (NI) against FLC-susceptible strains [1].
Table 2: Key Experimental Parameters from Mechanistic Studies [1]
| Parameter | Method / Probe | Key Finding with BEH (alone or with FLC) |
|---|---|---|
| Intracellular Calcium | Fluo-3/AM fluorescence probe | Significant increase in intracellular Ca²⁺ concentration |
| Metacaspase Activity | FITC-VAD-FMK fluorescence probe | Activation of metacaspase activity |
| Drug Efflux | Rhodamine 6G efflux assay | No impact on drug efflux pumps |
| In Vivo Efficacy | Galleria mellonella larvae model | Enhanced survival and reduced fungal burden in infected larvae |
The antifungal effect of BEH, particularly in combination with FLC, is linked to specific cellular pathways, as illustrated below.
Proposed signaling pathway for benserazide hydrochloride (BEH) and fluconazole (FLC) against C. albicans [1]
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
1. In Vitro Antifungal Susceptibility Testing (Planktonic Cells) [1]
2. Biofilm Susceptibility Testing [1]
3. In Vivo Efficacy Testing [1]
4. Mechanistic Probe Assays [1]
This research reveals a repurposing potential for benserazide. Future work should focus on:
Hexokinase 2 (HK2) is a rate-limiting enzyme that catalyzes the first committed step of glycolysis, phosphorylating glucose to glucose-6-phosphate [1]. Unlike most normal tissues, many cancer cells overexpress HK2 and rely on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors, making HK2 a promising therapeutic target [2] [1]. Inhibiting HK2 can disrupt cancer cell energy production, induce apoptosis, and overcome drug resistance.
Benserazide hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor used in combination with L-DOPA for Parkinson's disease, has been repurposed as a selective HK2 inhibitor with antitumor and antifungal activities [2] [3].
Benserazide exerts its inhibitory effect through direct binding to HK2, competitively occupying the enzyme's glucose-binding pocket and disrupting its catalytic function.
Mechanism of Benserazide-mediated HK2 inhibition, highlighting competitive binding and metabolic consequences.
The downstream biological effects of this primary mechanism include:
The table below summarizes key quantitative data on benserazide's interaction with HK2 and its functional effects.
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| HK2 Enzymatic IC₅₀ | 5.52 ± 0.17 µM | Recombinant HK2 enzyme, coupled assay with G6P-DH | [2] |
| Binding Affinity (Kd) | 149 ± 4.95 µM | Labelled HK2 protein, Microscale Thermophoresis (MST) | [2] |
| ChEMBL IC₅₀ | 5.52 µM (5520 nM) | HK2 (unknown origin), G6P-DH coupled assay | [5] |
| Cellular ATP Reduction | Significant decrease | SW480 colon cancer cells | [2] |
| In Vivo Efficacy (ip) | Tumor growth suppression | SW480 xenograft mouse models, 300 & 600 mg/Kg | [2] |
| In Vivo Efficacy (liposomal) | Potent inhibitory effects | SW480 xenograft mouse models, 100 & 200 mg/Kg | [2] |
This standard protocol measures the direct inhibition of HK2 enzymatic activity by tracking NADH production in a coupled reaction system [2].
Workflow:
Experimental workflow for in vitro HK2 enzyme inhibition assay using a coupled reaction system.
Key Reagents:
MST quantitatively measures the binding affinity between benserazide and HK2 by detecting changes in molecular movement under a temperature gradient [2].
Procedure:
Important Note: Compounds with pyrogallol-like structures (including benserazide derivatives) may cause ligand aggregation at higher concentrations, potentially interfering with MST readings. Include denaturation controls (SDS-test) to verify binding specificity [6].
These assays evaluate the functional consequences of HK2 inhibition in living cells.
Key Methodologies:
Benserazide has shown efficacy in multiple cancer models, both as a single agent and in combination therapy.
Key Findings:
Benserazide exhibits antifungal activity against Candida albicans, both alone and in combination with fluconazole.
Key Findings:
The 2,3,4-trihydroxybenzylidene (pyrogallol-like) moiety in benserazide is crucial for HK2 inhibitory activity [6] [7]. Key SAR findings include:
This compound represents a promising repurposed HK2 inhibitor with demonstrated efficacy in oncology and infectious disease models. Its well-established human safety profile as an FDA-approved drug could accelerate clinical translation for new indications.
Key research applications include:
Future work should focus on optimizing formulations (e.g., liposomal delivery), validating efficacy in additional disease models, and advancing promising combination regimens toward clinical testing.
Benserazide inhibits DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), preventing peripheral conversion of levodopa to dopamine [1] [2].
Diagram 1: Benserazide inhibits peripheral AADC, enabling central nervous system levodopa conversion.
Benserazide is a peripherally acting inhibitor because it cannot cross the blood-brain barrier [1] [2]. It is hydrolyzed in the intestinal mucosa and liver to trihydroxybenzylhydrazine, the potent metabolite that primarily inhibits AADC [1].
The table below summarizes key quantitative data for Benserazide Hydrochloride.
| Parameter | Value | Context / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₅·HCl | For the hydrochloride salt | [3] |
| Molecular Weight | 293.7 g/mol | For the hydrochloride salt | [3] |
| IC₅₀ for DDC/AADC | Not precisely quantified | The active metabolite is a "potent inhibitor"; clinical effect is well-established. | [1] |
| IC₅₀ for Bacterial PilB | 3.68 - 3.69 µM | Identified as a promising antivirulence agent. | [4] |
| IC₅₀ for Human Hexokinase 2 (HK2) | ~5.7 µM | Measured via an NADH-coupled enzyme activity assay; relevant for cancer research. | [5] |
| Protein Binding | 0% | Highly unbound in circulation. | [1] |
| Half-Life (t₁/₂) | 1.5 hours | Rapid elimination from plasma. | [1] |
| Route of Elimination | Urinary (primarily) | 53-64% of oral dose recovered in urine, mostly as metabolites within 12 hours. | [1] |
The Malachite Green Phosphate Detection Assay is effective for measuring Benserazide's effect on ATPase enzymes like PilB [4].
For HK2 inhibition, an NADH-Coupled Enzyme Activity Assay was used [5]:
A 2024 study demonstrated Benserazide's efficacy in a mouse model of ischemic stroke [6].
Diagram 2: Benserazide neuroprotective mechanisms in stroke, via immunomodulation.
A 2025 study combined Benserazide with Cisplatin (DDP) in non-small cell lung cancer (NSCLC) models [5].
Parkinson's disease is a progressive neurodegenerative disorder affecting millions globally. The combination of levodopa (LVDP), a dopamine precursor, with a peripheral decarboxylase inhibitor such as benserazide (BSRZ), remains a cornerstone of its treatment. This combination enhances the bioavailability of levodopa in the central nervous system by inhibiting its peripheral metabolism. Ensuring the quality, stability, and efficacy of fixed-dose combination products containing these drugs necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous quantification of these active pharmaceutical ingredients (APIs) in both bulk drugs and formulated products. This document provides detailed application notes and a standardized protocol for the simultaneous estimation of benserazide and levodopa, supporting researchers in pharmaceutical development and quality control [1] [2].
Multiple robust RP-HPLC methods have been developed and validated for the simultaneous analysis of benserazide and levodopa. The table below summarizes the chromatographic conditions from key studies:
Table 1: Summary of HPLC Conditions for Simultaneous Estimation of Benserazide and Levodopa
| Parameter | Method 1 (International Journal of PharmTech Research, 2020) [3] | Method 2 (As per ICH Guidelines) [4] | Method 3 (Robust Multi-Component Method) [1] |
|---|---|---|---|
| Column | Cosmosil C18 (4.6 × 250 mm) | Phenomenex Luna C18 (4.6 × 250 mm, 5µm) | LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer pH 2 : Acetonitrile (95:5) | Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v) | Gradient Elution (Specific details optimized for separation) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.50 |
| Column Temperature (°C) | 25 | Ambient (typically 25-30) | 35.0 |
| Detection Wavelength (nm) | 210 | 245 | 280 and 210 |
| Injection Volume (µL) | Not Specified (Typically 20) | Not Specified (Typically 20) | 30 |
| Retention Time (min) | BSRZ: 3.1; LVDP: 6.6 | BSRZ: 3.537; LVDP: 2.102 | Method separates LVDP, Carbidopa, BSRZ, & Entacapone |
| Runtime | Not Specified | Not Specified | Fast and efficient |
The following diagram illustrates the general workflow for the HPLC analysis, from sample preparation to data interpretation:
The following conditions are based on a validated, stability-indicating method [3]. Adjustments can be made based on the specific column and system used.
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The method is considered suitable if:
The described method has been extensively validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters and their outcomes are summarized below:
Table 2: Summary of Method Validation Parameters [3] [4]
| Validation Parameter | Results for Benserazide | Results for Levodopa |
|---|---|---|
| Linearity & Range | r² > 0.998 (e.g., 6-14 µg/mL) [4] | r² > 0.998 (e.g., 18-42 µg/mL) [4] |
| Precision (% RSD) | Intra-day and Inter-day RSD < 2% | Intra-day and Inter-day RSD < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Specificity | Well-separated peaks; no interference from excipients or degradation products. | Well-separated peaks; no interference from excipients or degradation products. |
| LOD & LOQ | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | | Robustness | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. |
Forced degradation studies confirm that the method can accurately measure the analytes even in the presence of their degradation products. The following diagram outlines a standard stress study workflow, with results indicating significant degradation of benserazide under alkaline conditions [3].
The validated HPLC method is critical for several applications in pharmaceutical research and industry:
The detailed RP-HPLC method provided herein is simple, precise, accurate, robust, and stability-indicating. It is fully validated as per ICH guidelines and is readily applicable for the routine simultaneous estimation of this compound and Levodopa in bulk and pharmaceutical dosage forms. Its successful application in forced degradation studies makes it an invaluable tool for formulation development and quality control in the analysis of Parkinson's disease medications.
The analysis of pharmaceutical combinations used in Parkinson's disease therapy requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. The combination of benserazide hydrochloride and levodopa represents one such important therapeutic formulation where accurate quantification and impurity profiling are critical. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the technique of choice for simultaneous estimation of these compounds and their degradation products due to its sensitivity, reproducibility, and separation efficiency. The development of a stability-indicating method is particularly valuable as it can adequately separate parent drugs from their degradation products, providing crucial information about the stability characteristics of the pharmaceutical formulation under various environmental conditions.
The importance of proper analytical methods for Parkinson's disease medications cannot be overstated, as the determination of impurities in combination products significantly impacts both quality and therapeutic efficacy. Recent research has focused on developing methods that are not only accurate and precise but also simple, rapid, and cost-effective for routine analysis in quality control laboratories. These methods must comply with regulatory requirements outlined in International Conference on Harmonization (ICH) guidelines, which establish standards for method validation parameters including specificity, accuracy, precision, linearity, and robustness. The following application notes and protocols provide detailed methodologies for the analysis of this compound and levodopa in pharmaceutical dosage forms, incorporating the most recent advancements in HPLC technique development and validation.
The development of an effective RP-HPLC method for simultaneous analysis of this compound and levodopa requires careful optimization of various chromatographic parameters to achieve adequate separation, resolution, and peak symmetry. Based on comprehensive research findings, the following chromatographic conditions have been proven effective:
Table 1: Optimized Chromatographic Conditions for Benserazide HCl and Levodopa Analysis
| Parameter | Condition 1 (Impurity Method) | Condition 2 (Assay Method) |
|---|---|---|
| Column | Zorbax SB C18 (4.6 × 250 mm, 5 μm) | C18 Cosmosil (4.6 × 250 mm) |
| Mobile Phase | Ion pair agent in buffer | Phosphate buffer pH 2:ACN (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 210 nm |
| Column Temperature | 25°C | 25°C |
| Autosampler Temperature | 5°C | Not specified |
| Injection Volume | Not specified | Not specified |
| Analysis Mode | Isocratic | Isocratic |
| Retention Time (Benserazide) | Not specified | 3.1 minutes |
| Retention Time (Levodopa) | Not specified | 6.6 minutes |
The method utilizing a Zorbax SB C18 column with an ion pair agent in the mobile phase has demonstrated enhanced peak resolution, effectively separating all impurities and confirming no interference for levodopa and benserazide through peak purity analysis [1]. The isocratic elution mode provides simplicity and reproducibility, making it suitable for routine quality control analyses. The ambient column temperature (25°C) and slightly cooled autosampler (5°C) contribute to retention time stability and sample integrity during analysis.
The selection of detection wavelength at 220 nm for the impurity method and 210 nm for the assay method represents a compromise between adequate sensitivity for both compounds and minimal interference from mobile phase components. The use of a phosphate buffer at pH 2 in the assay method helps to suppress ionization of acidic and basic functional groups on the target molecules, thereby improving peak shape and reproducibility [2]. The retention times of approximately 3.1 minutes for benserazide HCl and 6.6 minutes for levodopa indicate a rapid analysis time, enhancing laboratory efficiency without compromising separation quality.
Standard Solution Preparation: Accurately weigh reference standards of this compound (approximately 10 mg) and levodopa (approximately 25 mg) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase solvent to obtain stock standard solutions. Transfer appropriate aliquots to prepare working standard solutions containing both analytes at the desired concentrations [2].
Tablet Sample Preparation: For the analysis of marketed formulations, weigh and powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet into a 100 mL volumetric flask. Add approximately 70 mL of diluent solution (mobile phase) and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the active ingredients. Cool the solution to room temperature, then dilute to volume with the same diluent. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [2].
Solution Stability: Evaluate the stability of prepared solutions by analyzing them at different time intervals (0, 12, 24 hours) under storage conditions (5°C). The acceptance criterion for solution stability is that the percentage difference of assay results should not exceed ±2.0% from the initial value [2].
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The developed RP-HPLC methods for this compound and levodopa have been extensively validated according to ICH guidelines, with the following results:
Table 2: Method Validation Parameters and Results
| Validation Parameter | Benserazide HCl | Levodopa | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (% RSD) | <2% | <2% | NMT 2% |
| Linearity (Correlation Coefficient) | >0.995 | >0.995 | >0.995 |
| Range | 1.25-125% of target concentration | 1.25-125% of target concentration | As per ICH guidelines |
| Specificity | No interference | No interference | No interference from blank, placebo |
| Robustness | Within acceptable variation | Within acceptable variation | System suitability parameters within limits |
The accuracy of the method, expressed as percentage recovery, was determined by spiking placebo with known amounts of the analytes at different concentration levels (80%, 100%, and 120% of the target concentration). The recovery values between 98% and 102% for both compounds indicate excellent accuracy and absence of significant matrix effects [2]. The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision, different analyst, different instrument), with relative standard deviation (RSD) values less than 2% in all cases, demonstrating acceptable reproducibility [1] [2].
The linearity of the detector response was verified for both this compound and levodopa over a concentration range corresponding to 1.25% to 125% of the target concentration. The correlation coefficient (r²) values greater than 0.995 for both compounds confirm excellent linear relationship between concentration and detector response [1] [3]. The specificity of the method was demonstrated through forced degradation studies, which confirmed that the method can unequivocally assess the analytes in the presence of degradation products and excipients. The robustness of the method was evaluated by deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C), with system suitability parameters remaining within acceptable limits under all conditions [1].
Forced degradation studies provide valuable information about the inherent stability characteristics of drug substances and help validate the stability-indicating capability of the analytical method. These studies involve intentional degradation of the drug product under various stress conditions to ensure that the method can adequately separate degradation products from the main analytes.
Acidic Degradation: Prepare samples by adding 1 mL of 0.1N hydrochloric acid to tablet powder and leave exposed for 8 hours at room temperature. After the exposure period, neutralize the solution with 1 mL of 0.1N sodium hydroxide and prepare for analysis. Under these conditions, benserazide HCl shows approximately 6% degradation while levodopa shows minimal degradation (0.9%) [2].
Alkaline Degradation: Expose samples to 0.1N sodium hydroxide for 8 hours at room temperature, then neutralize with 0.1N hydrochloric acid. Alkaline conditions cause more significant degradation, with benserazide HCl showing approximately 6% degradation and levodopa showing only 0.9% degradation, indicating that benserazide is more susceptible to alkaline hydrolysis [2].
Oxidative Degradation: Treat samples with 3% hydrogen peroxide for 8 hours at room temperature. Oxidative stress results in moderate degradation of both compounds, with similar degradation patterns observed for both acidic and oxidative conditions [2].
Thermal Degradation: Expose solid tablet powder to dry heat at 60°C for 24 hours to evaluate thermal stability. Thermal stress typically produces less degradation compared to solution-state stress conditions [2].
Photolytic Degradation: Expose samples to UV light (ICH option 2 conditions) for 24 hours to assess photosensitivity. Photolytic degradation is generally minimal for these compounds, indicating reasonable photostability [1].
The forced degradation studies confirm that the method is stability-indicating as it effectively separates the active pharmaceutical ingredients from their degradation products under all stress conditions. Peak purity tests using photodiode array detection demonstrate that the analyte peaks remain pure and homogeneous without co-eluting degradation products, further confirming the specificity of the method [1].
Mobile Phase Preparation: Prepare phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH to 2.0 with orthophosphoric acid. For the assay method, mix phosphate buffer and acetonitrile in the ratio 95:5 (v/v). For the impurity method, add an appropriate ion pair reagent as specified. Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use [2].
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and 25 mg of levodopa working standards into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain standard stock solution. Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution [2].
Sample Solution Preparation: Weigh and finely powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 20 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of filtrate [1].
Chromatographic System Operation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate. Inject the blank (mobile phase), standard solutions, and sample solutions. Record the chromatograms and measure the peak responses of this compound and levodopa. Calculate the content using the peak areas relative to the standard [1] [2].
System Suitability Testing: Before sample analysis, confirm that the system meets the suitability criteria. The relative standard deviation (RSD) of five replicate injections of standard solution should not be more than 2.0%. The tailing factor for both analyte peaks should not be more than 2.0, and the theoretical plates should be not less than 2000 [2].
Linearity and Range: Prepare standard solutions at five different concentration levels ranging from 1.25% to 125% of the target concentration. Inject each solution in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line using least-squares method [1] [3].
Accuracy (Recovery) Evaluation: Spike placebo with known quantities of this compound and levodopa at three concentration levels (80%, 100%, and 120% of target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery and RSD for each concentration level [2].
Precision Assessment: Perform repeatability by analyzing six independent sample preparations at 100% concentration level by the same analyst on the same day. For intermediate precision, repeat the study on a different day with a different analyst and different instrument. Calculate the RSD of results for both repeatability and intermediate precision [1] [2].
Specificity Determination: Inject blank (mobile phase), placebo, standard solution, and forced degradation samples separately. Demonstrate that there is no interference from any component at the retention times of this compound and levodopa. Confirm peak purity using photodiode array detector [1].
Robustness Evaluation: Deliberately vary chromatographic parameters including flow rate (±0.1 mL/min), mobile phase composition (±2% organic component), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].
The following workflow diagram illustrates the systematic approach for RP-HPLC method development and validation for this compound and levodopa:
HPLC Method Development and Validation Workflow
The method development phase begins with clear objective definition, followed by systematic optimization of critical chromatographic parameters including column selection, mobile phase composition, detection wavelength, temperature, and flow rate. The method validation phase comprehensively evaluates all validation parameters according to ICH guidelines, establishing the method's suitability for its intended purpose. The final application phase involves practical implementation of the validated method for routine sample analysis with proper data interpretation and reporting.
The developed RP-HPLC methods for this compound and levodopa offer several significant advantages for pharmaceutical analysis. The methods provide excellent separation of both active ingredients from each other and from their degradation products, fulfilling requirements for stability-indicating methods. The isocratic elution mode simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods, while still providing adequate resolution for accurate quantification. The relatively short analysis time (less than 10 minutes) enhances laboratory efficiency, making these methods suitable for high-throughput quality control environments.
These methods have demonstrated practical utility in various applications including routine quality control testing, stability studies, and formulation development. The validated methods can accurately determine the drug content in marketed formulations, with recoveries between 98% and 102% confirming their reliability for assay determination. The methods have also been successfully applied to impurity profiling and mass balance studies, which are critical for understanding the stability characteristics of the drug products [1]. Furthermore, the forced degradation studies provide valuable information about the degradation pathways of both compounds, with this compound showing greater susceptibility to alkaline hydrolysis compared to levodopa [2].
The methods comply with current regulatory standards outlined in ICH guidelines, covering all required validation parameters. The robustness of the methods has been confirmed through deliberate variations in chromatographic conditions, demonstrating that the methods remain reliable even with minor, inevitable changes in normal laboratory operation [1]. This robustness is particularly valuable for method transfer between laboratories and for ensuring long-term method reproducibility. The applicability of these methods to dissolution testing and analysis of complex matrices further expands their utility in comprehensive pharmaceutical analysis of Parkinson's disease medications [3].
Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential information about the inherent stability of drug substances and products. These studies are conducted to identify likely degradation products, establish the degradation pathways of drug molecules, and validate the stability-indicating power of analytical methods. For combination drugs such as levodopa and benserazide hydrochloride, used extensively in Parkinson's disease treatment, understanding their degradation behavior is particularly crucial due to the documented instability of benserazide under various environmental conditions [1] [2].
The primary objective of this protocol is to establish a standardized methodology for conducting forced degradation studies on the levodopa-benserazide hydrochloride fixed-dose combination. This comprehensive approach encompasses specific stress conditions, advanced analytical techniques, and systematic interpretation of degradation profiles to support robust formulation development and establish stability-indicating methods that can reliably separate and quantify both active pharmaceutical ingredients (APIs) and their degradation products. The implementation of this protocol ensures compliance with regulatory requirements set forth by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, providing crucial data for quality control and clinical medication safety [3] [2].
Forced degradation studies on the levodopa-benserazide hydrochloride combination should encompass a comprehensive range of stress conditions designed to challenge the molecule's stability across potential degradation pathways. The inherent instability of benserazide to light and moisture necessitates particular attention during study design, with separate granulation of levodopa and benserazide recommended in formulation development to prevent degradation associated with their direct interaction [1] [2]. The optimized stress conditions outlined below have been developed based on extensive stability studies and are structured to generate approximately 5-20% degradation, which is considered ideal for establishing the stability-indicating nature of analytical methods.
Table 1: Recommended Forced Degradation Conditions for Levodopa-Benserazide Hydrochloride Combination
| Stress Condition | Parameters | Duration | Expected Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl at 60°C | 24 hours | 6.0% benserazide degradation [3] |
| Alkaline Hydrolysis | 0.1N NaOH at 60°C | 24 hours | 6.0% benserazide, 0.9% levodopa degradation [3] |
| Oxidative Stress | 3% H₂O₂ at room temperature | 24 hours | Significant degradation expected |
| Thermal Stress | Solid state at 105°C | 24 hours | Degradation via hydrolysis |
| Photolytic Stress | Exposure to UV light (320-400 nm) | 7 days | Formation of benserazide impurities A, B, C [2] |
The degradation of this compound occurs primarily through hydrolytic pathways under acidic and alkaline conditions, with research demonstrating approximately 6% degradation of benserazide under both acidic and alkaline environments, while levodopa shows greater susceptibility to alkaline conditions with approximately 0.9% degradation [3]. Under photolytic stress conditions, benserazide is particularly susceptible to degradation, generating three main degradation impurities identified as benserazide impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], benserazide impurity B [(2RS)-2-amino-3-hydroxy-N,N-bis(2,3,4-trihydroxybenzyl) propane hydrazide], and benserazide impurity C [(2RS)-2-amino-3-hydroxy-N'-[(EZ)-(2,3,4-trihydroxyphenyl) methylene] propionylhydrazine] [2]. These impurities show a growing trend under inappropriate storage conditions, necessitating rigorous monitoring and control strategies.
For forced degradation studies, prepare a stock solution containing both levodopa and this compound at a concentration of 1 mg/mL of benserazide using an appropriate diluent. Based on research findings, a mixture of methanol and water has been demonstrated as an effective diluent for this combination [2]. For stress studies, transfer 10 mL of this stock solution into separate 20 mL volumetric flasks and subject them to various stress conditions as detailed in Table 1. For thermal degradation in the solid state, expose the powdered sample of the fixed-dose combination to the specified conditions. After exposure to stress conditions, immediately quench the reactions by cooling to room temperature for thermal stress, neutralizing for acid and base hydrolysis, or diluting for oxidative stress. Prepare the final test solution to contain approximately 2.5 mg/mL of benserazide in the injection volume [2].
Acidic and Alkaline Hydrolysis: Add 10 mL of the stock solution to 10 mL of 0.1N HCl and 0.1N NaOH separately. Heat these solutions at 60°C for 24 hours in sealed containers to prevent evaporation. After the exposure period, cool the solutions to room temperature and neutralize with equivalent amounts of base or acid respectively. Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide solution and maintain at room temperature for 24 hours protected from light. Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 24 hours in a hot air oven. After exposure, prepare a solution of the stressed solid sample in the diluent to obtain the required concentration. Photolytic Degradation: Expose the solid sample to a calibrated light source providing both UV (320-400 nm) and visible light, following the option 2 conditions of ICH Q1B guideline. Ensure the samples are appropriately positioned in the light cabinet and protected from heat generated during exposure [3] [2].
The analysis of forced degradation samples requires a stability-indicating high-performance liquid chromatography (HPLC) method that effectively separates both APIs and their degradation products. Based on developed and validated methods in recent research, the following chromatographic conditions are recommended:
Table 2: Optimized Chromatographic Conditions for Forced Degradation Studies
| Parameter | Specification |
|---|---|
| Chromatographic System | RP-HPLC with UV detection |
| Column | C18 Cosmosil (4.6 × 250 mm) or equivalent |
| Mobile Phase | Phosphate buffer pH 2:Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 μL |
| Retention Times | Benserazide HCl: ~3.1 min; Levodopa: ~6.6 min |
For enhanced detection and quantification of specific impurities, particularly benserazide impurity A, alternative chromatographic conditions using a hydrophilic group chromatographic column with a mobile phase consisting of aqueous solution containing sodium heptanesulfonate and monopotassium phosphate (pH 2.0-7.0) as mobile phase A and methanol as mobile phase B with gradient elution has demonstrated excellent separation capabilities [2]. The selection of 210 nm as detection wavelength provides optimal sensitivity for both the APIs and their degradation products based on method validation data showing recoveries between 98-102% for both levodopa and this compound in marketed formulations [3].
Figure 1: Experimental Workflow for Forced Degradation Studies of this compound and Levodopa
The forced degradation studies on levodopa and this compound reveal distinct degradation patterns under various stress conditions. This compound demonstrates significant susceptibility to hydrolytic degradation, with approximately 6% degradation observed under both acidic and alkaline conditions, while levodopa shows greater stability with only 0.9% degradation specifically under alkaline conditions [3]. This differential degradation behavior highlights the greater instability of benserazide in the combination formulation and underscores the importance of protective formulation strategies, such as the separate granulation of the two active ingredients recently shown to enhance stability in fixed-dose combination tablets [1].
Under photolytic stress conditions, this compound undergoes complex degradation pathways, generating three primary impurities designated as benserazide impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], benserazide impurity B [(2RS)-2-amino-3-hydroxy-N,N-bis(2,3,4-trihydroxybenzyl) propane hydrazide], and benserazide impurity C [(2RS)-2-amino-3-hydroxy-N'-[(EZ)-(2,3,4-trihydroxyphenyl) methylene] propionylhydrazine] [2]. These impurities demonstrate a growing trend under inappropriate storage conditions, necessitating rigorous control strategies in the formulation and packaging development. The identification and monitoring of these specific degradation products are essential for ensuring product quality throughout the shelf life of the medication.
The development of stability-indicating methods must address the challenges associated with separating and quantifying these degradation products. Conventional HPLC methods using standard C18 columns have demonstrated limitations in the detection of benserazide impurity A, showing low concentration sensitivity, small response, significant excipient interference, and low accuracy [2]. To overcome these analytical challenges, improved chromatographic methods utilizing hydrophilic group chromatographic columns with a mobile phase consisting of an aqueous solution containing sodium heptanesulfonate and monopotassium phosphate (pH 2.0-7.0) as mobile phase A and methanol as mobile phase B with gradient elution have been developed, demonstrating excellent separation efficiency for benserazide impurity A [2].
Table 3: Degradation Profile of Levodopa and this compound Under Stress Conditions
| Stress Condition | Benserazide Degradation | Levodopa Degradation | Major Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | ~6% | Minimal | Benserazide impurity A |
| Alkaline Hydrolysis | ~6% | ~0.9% | Benserazide impurity A, B, C |
| Oxidative Stress | Significant | Moderate | To be characterized |
| Thermal Stress | Moderate | Minimal | Benserazide hydrolysis products |
| Photolytic Stress | Significant | Minimal | Benserazide impurities A, B, C |
The degradation products formed under stress conditions should be monitored against established acceptance criteria for degradation products, with specifications for specific degradation products of this compound typically limited to 3.49% for tablets and 0.49% for capsules, while the maximum permissible amount for other impurities is generally set at 1.04% for tablets and 0.54% for capsules [4] [5]. Any deviation from these specifications in formal stability studies should trigger investigation and potential formulation optimization, such as the implementation of separate granulation processes for levodopa (using wet granulation) and benserazide (using dry granulation) to enhance stability [1].
The analytical methods employed for forced degradation studies must undergo comprehensive validation to establish their reliability for detecting and quantifying degradation products. The validation should follow ICH guidelines Q2(R1) and include assessments for specificity, linearity, accuracy, precision, and robustness [3] [6]. For the simultaneous estimation of benserazide HCl and levodopa in forced degradation samples, the reverse-phase HPLC method has demonstrated excellent validation parameters with recoveries between 98-102% for both analytes in marketed formulations, confirming the suitability of the method for stability-indicating analysis [3].
The specificity of the method should be established by demonstrating adequate separation of both APIs from all potential degradation products, excipients, and impurities. For the levodopa-benserazide combination, this is particularly crucial due to the formation of multiple degradation products with similar structural characteristics. The method should demonstrate linear response over the analytical range with correlation coefficients (r²) of at least 0.9983 for benserazide and 0.9993 for levodopa, as established in validated methods [3]. The precision of the method should be confirmed with % RSD values less than 2% for both retention time and peak area measurements, while accuracy should be demonstrated through recovery studies at multiple concentration levels.
For enhanced sensitivity and specificity in degradation product monitoring, LC-MS/MS methods provide superior capability for identification and characterization of degradation products. Recent advancements in UHPLC-MS/MS methodologies have enabled the simultaneous determination of levodopa, its prodrug levodopa methyl ester (LDME), and DDCIs like carbidopa in human plasma, offering promising applications for degradation product characterization in forced degradation studies [6]. These advanced techniques provide structural elucidation of unknown degradation products and facilitate the establishment of comprehensive degradation pathways for both levodopa and this compound.
Forced degradation studies constitute an essential component of the regulatory submission package for any drug product, providing critical evidence of product stability and the stability-indicating nature of analytical methods. These studies should be designed and conducted in accordance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) to ensure regulatory acceptability [3]. The data generated from these studies directly supports the establishment of appropriate storage conditions, retest periods, and shelf-life specifications for the drug product.
The forced degradation studies on levodopa and this compound fixed-dose combinations reveal the critical quality attributes that must be monitored throughout the product lifecycle. The documented instability of this compound to hydrolytic and photolytic degradation necessitates robust formulation strategies, such as the recently demonstrated approach of separate granulation of the two active ingredients, which has shown enhanced stability through optimized production processes [1]. Additionally, the development of specialized analytical methods capable of detecting and quantifying specific degradation products, particularly benserazide impurities A, B, and C, is essential for comprehensive quality control [2].
A recent 2024 study provides a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous analysis of Benserazide Hydrochloride and Levodopa in a combined dosage form, developed in accordance with ICH guidelines [1]. This method is designed to separate and quantify organic impurities, ensuring product quality and efficacy.
The core principle of modern analytical procedure development, as outlined in ICH Q14, is a science- and risk-based approach. This begins with defining an Analytical Target Profile (ATP), which is a predefined objective that spells out the required quality of the analytical data [2] [3].
For impurity methods, the ATP must heavily emphasize Specificity—the ability to unequivocally assess the analyte in the presence of components like impurities, degradants, or excipients [2]. The following diagram illustrates the key relationships and workflow for establishing a control strategy based on the ATP.
For this compound, the following method has been developed and validated [1]:
The method validation should follow ICH Q2(R2) principles, demonstrating that the procedure is fit for its intended purpose [2]. The table below summarizes the validation parameters and typical acceptance criteria based on the recent study and general guidelines [1] [2].
| Validation Parameter | Experimental Requirement | Acceptance Criteria |
|---|---|---|
| Specificity | Resolve analyte peak from impurities & degradants. Confirm via peak purity. No interference [1]. | Peak purity passing. Baseline resolution of all peaks [1]. |
| Accuracy | Spike known impurities into placebo. Perform recovery at multiple levels (e.g., 50%, 100%, 150%) [2]. | Recovery within 80-120% for impurities [4]. |
| Precision | Repeatability: Six replicate preparations of a standard. Intermediate Precision: Different analyst/day/instrument [2]. | RSD ≤ 2% for assay [2]. | | Linearity | Analyze standard solutions at a minimum of 5 concentration levels [2]. | Correlation coefficient (r) > 0.995 [1]. | | Range | Established from linearity data, from LOQ to 150% of specification level [2]. | Confirms that accuracy, precision, and linearity are acceptable within the interval [2]. | | LOD & LOQ | Signal-to-noise ratio or based on standard deviation of the response and slope of the calibration curve [2]. | LOD: S/N ~ 3:1. LOQ: S/N ~ 10:1 [2]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), temperature (±2°C), wavelength (±2 nm), mobile phase pH (±0.1) [1]. | System suitability criteria are met; resolution and retention times remain consistent [1]. |
Material Preparation
Procedure
Diagram: Impurity Method Validation Workflow
Parkinson's disease (PD) remains one of the most challenging neurodegenerative disorders, characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms including bradykinesia, rigidity, tremor, and postural instability. Levodopa (LD) continues to represent the gold standard pharmacotherapy for PD due to its ability to cross the blood-brain barrier and serve as a precursor for dopamine synthesis in the brain. However, the efficacy of levodopa monotherapy is significantly compromised by its extensive peripheral metabolism via aromatic L-amino acid decarboxylase (AADC), resulting in insufficient brain delivery and dose-limiting peripheral side effects including nausea, vomiting, and cardiovascular instability. To address these limitations, peripheral decarboxylase inhibitors such as benserazide (BH) are co-administered with levodopa to inhibit its extracerebral metabolism, thereby enhancing central delivery and reducing peripheral adverse effects [1].
The development of a fixed-dose combination product containing both levodopa and benserazide presents substantial formulation challenges, primarily stemming from the inherent chemical instability of benserazide hydrochloride under various environmental conditions. Benserazide is particularly susceptible to degradation processes when exposed to moisture, light, and fluctuating pH conditions, leading to the formation of impurity profiles (Impurities A, B, and C) that can compromise both safety and efficacy [1]. Additionally, the need for frequent dosing of conventional immediate-release formulations results in fluctuating plasma concentrations associated with "wearing-off" phenomena and dyskinesias, significantly impacting patients' quality of life. These challenges are particularly pronounced in geriatric populations who often experience difficulties with swallowing solid dosage forms, necessitating the development of alternative formulations that can accommodate their specific needs [2].
The utilization of cation-exchange resin (CER) technology represents an innovative strategy to overcome these limitations through the development of sustained-release oral suspensions. This platform technology enables synchronized drug release profiles for both active pharmaceutical ingredients, addresses stability concerns through physical separation at the particulate level, and provides administration flexibility for patients with dysphagia. The following Application Notes and Protocols detail the comprehensive development, optimization, and evaluation strategies for an advanced levodopa/benserazide hydrochloride sustained-release suspension system, providing researchers and formulation scientists with practical methodologies for implementing this promising drug delivery platform [2] [3].
Table 1: Active Pharmaceutical Ingredients and Excipients
| Component | Function | Specifications/Requirements |
|---|---|---|
| Levodopa | Active Pharmaceutical Ingredient | Pharmaceutical grade, purity ≥98% |
| This compound | Active Pharmaceutical Ingredient | Pharmaceutical grade, purity ≥98% |
| Cation-exchange resin | Drug carrier | Polacrilex resin (methacrylic acid-divinylbenzene copolymer), H+ form |
| Ethylcellulose | Coating polymer | Viscosity 10-100 cP, pharmaceutical grade |
| Polyethylene Glycol (PEG) | Plasticizer | PEG 400 or PEG 6000, pharmaceutical grade |
| Sorbitan monooleate | Surfactant | Pharmaceutical grade (Span 80) |
| Liquid paraffin | Suspending medium | Light mineral oil, pharmaceutical grade |
| Hydroxypropyl methylcellulose (HPMC) | Suspending agent | Viscosity 4000-5000 cP for 2% aqueous solution |
| Methylcellulose | Suspending agent | Viscosity 4000-5000 cP for 2% aqueous solution |
| Flavors | Taste-masking | Pharmaceutically acceptable, water-dispersible |
| Citric acid | Stabilizer | Anhydrous, pharmaceutical grade |
The selection of cation-exchange resin represents a critical formulation consideration, with polacrilex resin (a methacrylic acid-divinylbenzene copolymer) demonstrating optimal binding capacity for both ionic active ingredients. The resin should be characterized for ion-exchange capacity (typically 4.5-5.5 mEq/g) and particle size distribution (mean particle size 150-200 μm) to ensure consistent drug loading and release characteristics. The H+ form of the resin is preferred to facilitate drug-resin complex formation through electrostatic interactions between the amine groups of the drugs and the carboxylic acid groups of the resin [4] [5].
Table 2: Equipment and Instrumentation
| Equipment | Specification | Application |
|---|---|---|
| HPLC system | With UV/VIS detector | Drug quantification and impurity profiling |
| Fluid bed dryer | Laboratory scale | Drying of drug-resin complexes |
| Mechanical stirrer | Variable speed (100-1000 rpm) | Resin loading and coating processes |
| Bath sonicator | 40 kHz frequency | Degassing and homogenization of suspensions |
| Dissolution apparatus | USP Type II (paddle) | In vitro drug release studies |
| Laser particle size analyzer | Measurement range: 0.1-1000 μm | Particle size distribution of microcapsules |
| Stability chambers | ICH guidelines for temperature/humidity | Accelerated and long-term stability studies |
Table 3: Representative Formulation Composition for LD/BH Sustained-Release Suspension
| Component | Quantity per 5 mL | Function | Notes |
|---|---|---|---|
| Levodopa-resin microcapsules | Equivalent to 100 mg LD | Sustained-release drug component | Coated microcapsules |
| Benserazide HCl-resin microcapsules | Equivalent to 25 mg BH | Sustained-release drug component | Coated microcapsules |
| Liquid paraffin | 2.5 mL | Vehicle base | Provides suspension medium |
| HPMC | 75 mg | Suspending agent | Prevents settling of microcapsules |
| Methylcellulose | 75 mg | Suspending agent | Synergistic viscosity modification |
| Sorbitan monooleate | 25 mg | Surfactant | Enhances dispersibility |
| Citric acid | 10 mg | Stabilizer | Protects against chemical degradation |
| Flavor blend | 50 mg | Taste-masking | Improves palatability |
| Preservative system | q.s. | Antimicrobial | Prevents microbial growth |
The suspension vehicle is specifically designed to maintain physical stability and ensure uniform dosing throughout the product shelf life. The combination of hydroxypropyl methylcellulose and methylcellulose provides optimal rheological characteristics, exhibiting pseudoplastic flow behavior that facilitates easy pouring and redispersion while preventing particle sedimentation. The inclusion of citric acid in the formulation serves to stabilize this compound against hydrolytic degradation by maintaining an acidic microenvironment, thereby addressing one of the principal stability challenges associated with this formulation [4].
The preparation of drug-resin complexes represents the foundational step in the formulation process and requires precise control of processing parameters to achieve optimal drug loading efficiency. The following sequential protocol details the methodology for preparing both levodopa and this compound resin complexes:
Step 1: Resin Pretreatment — Activate the cation-exchange resin by stirring with 0.1N hydrochloric acid (1:5 resin-to-acid ratio) for 2 hours at ambient temperature (25±2°C) with continuous agitation at 200 rpm. Following acid treatment, exhaustively wash the resin with purified water until the washings reach neutral pH (6.5-7.5), confirming the complete removal of excess acid. Dry the pretreated resin in a fluid bed dryer at 40°C for 12 hours to achieve a moisture content of less than 5% (w/w), then sieve through 120-150 mesh screens to ensure uniform particle size distribution [4].
Step 2: Drug Loading — Prepare separate solutions of levodopa (5% w/v) and this compound (2.5% w/v) in deionized water, adjusting the pH to 5.5 using 0.1N sodium hydroxide to optimize ionization states for complex formation. Combine each drug solution with the pretreated resin at a 1:2 drug-to-resin ratio (w/w) in separate vessels, maintaining continuous stirring at 300 rpm for 6 hours at 25±2°C to facilitate electrostatic binding between the protonated amino groups of the drugs and the anionic functional groups of the resin. Monitor the drug concentration in the supernatant at regular intervals using HPLC analysis until equilibrium is achieved, indicating complete complex formation [2].
Step 3: Washing and Drying — Following the loading process, separate the drug-resin complexes by vacuum filtration and wash thoroughly with purified water to remove any unbound or physically adsorbed drug molecules. Dry the complexes in a fluid bed dryer at 40°C for 8 hours, then characterize for drug content using HPLC after extraction with 0.1N HCl in methanol (1:1 v/v). The optimal drug loading efficiency should exceed 85% for both active ingredients to ensure appropriate dosing in the final formulation [2] [3].
The coating of drug-resin complexes represents a critical step in achieving synchronized sustained release of both active ingredients. The emulsion-solvent evaporation method provides precise control over coating thickness and permeability, enabling modulation of drug release profiles:
Step 1: Coating Formulation Preparation — Prepare the coating solution by dissolving ethylcellulose (5% w/v) and polyethylene glycol 400 (1% w/v) in a dichloromethane-acetone mixture (3:1 ratio), which serves as the organic phase. The incorporation of PEG 400 as a plasticizer is essential for modifying membrane permeability and enhancing the flexibility of the resulting film. In a separate vessel, prepare the aqueous phase containing 0.5% (w/v) sorbitan monooleate as an emulsifying agent in purified water [2].
Step 2: Emulsion Formation — Add the organic phase containing the polymer solution to the aqueous phase in a 1:3 ratio (organic:aqueous) while homogenizing at 8000 rpm for 5 minutes using a high-shear mixer to form a stable oil-in-water emulsion. Maintain the emulsion temperature at 15±2°C using an ice bath to prevent premature solvent evaporation during the emulsification process, which could result in inconsistent coating thickness [2].
Step 3: Microencapsulation Process — Introduce the prepared drug-resin complexes (either LD or BH) into the emulsion system with continuous stirring at 500 rpm, maintaining the temperature at 25±2°C. Continue stirring for 4 hours to allow complete solvent evaporation and formation of discrete, coated microcapsules. The coating efficiency can be determined by calculating the percentage weight increase of the microcapsules compared to the uncoated drug-resin complexes, with a target coating level of 15-25% (w/w) depending on the desired release profile [2] [3].
Step 4: Harvesting and Characterization — Collect the coated microcapsules by vacuum filtration, wash with purified water to remove residual emulsifier, and dry at 35°C for 12 hours in a fluid bed dryer. Sieve the dried microcapsules through 80-120 mesh screens to ensure uniform particle size distribution, then characterize for morphology, drug content, and in vitro release profile [2].
The final suspension formulation integrates the coated microcapsules into a palatable, physically stable system suitable for oral administration, particularly addressing the needs of geriatric patients with swallowing difficulties:
Step 1: Vehicle Preparation — Hydrate the suspending agents (HPMC and methylcellulose) in approximately 70% of the required purified water by stirring at 800 rpm for 30 minutes until completely dissolved and free of lumps. In a separate vessel, combine liquid paraffin with sorbitan monooleate and heat to 40°C with gentle stirring (200 rpm) to ensure complete mixing. Gradually add the oil phase to the aqueous phase with continuous homogenization at 5000 rpm for 10 minutes to form a uniform emulsion base [4].
Step 2: Incorporation of Microcapsules — Gradually add the calculated quantities of LD-resin and BH-resin microcapsules to the vehicle with slow-speed stirring (200 rpm) to ensure uniform distribution while preventing damage to the coating membranes. Include citric acid as a stabilizer and the selected flavor blend at this stage to ensure homogeneous distribution throughout the suspension [4].
Step 3: Final Volume Adjustment and Homogenization — Adjust the final volume with purified water and homogenize the complete formulation using a mechanical homogenizer at 3000 rpm for 5 minutes to achieve a uniform, smooth texture. Transfer the suspension to a high-shear mixer and process at 5000 rpm for 3 minutes to ensure complete deaeration and optimal dispersion of the suspended microcapsules [4].
The optimization of coating parameters represents a critical determinant of the drug release profile and requires systematic investigation of multiple factors using statistical experimental design approaches. The following parameters have been identified as having significant impact on the release kinetics:
Coating Thickness — Controlled by varying the polymer-to-core ratio from 10% to 30% (w/w), with each 5% increment resulting in measurable changes in release kinetics. A polymer coating level of 20-25% (w/w) typically provides optimal sustained release characteristics for both drugs, with 90-95% release achieved over 8-10 hours. Thinner coatings (<15%) may result in premature drug release, while thicker coatings (>30%) can excessively prolong release duration, potentially compromising therapeutic efficacy [2].
Plasticizer Concentration — Systematic evaluation of PEG 400 concentration in the range of 0.5-2.0% (w/w relative to polymer) demonstrates a pronounced effect on membrane flexibility and permeability. At optimal concentrations (1.0-1.5%), PEG 400 creates hydrophilic channels within the ethylcellulose matrix that facilitate controlled drug diffusion while maintaining structural integrity. Excessive plasticizer concentrations (>2.0%) may result in pore coalescence and accelerated drug release rates due to increased membrane permeability [2].
Curing Conditions — Post-coating thermal treatment (curing) significantly influences membrane formation and stability. Optimal conditions involve curing at 45°C for 12 hours, which promotes polymer particle coalescence and formation of a continuous, homogeneous film. Inadequate curing may result in heterogeneous membrane structure with unpredictable release characteristics, while excessive temperatures or duration can lead to polymer degradation or drug instability [2].
Table 4: Optimization Parameters for Microencapsulation Process
| Parameter | Range Studied | Optimal Value | Impact on Release Profile |
|---|---|---|---|
| Polymer concentration | 3-7% (w/v) | 5% (w/v) | Higher concentration decreases release rate |
| Coating level | 10-30% (w/w) | 20-25% (w/w) | Directly controls release duration |
| Plasticizer ratio | 10-40% (w/w of polymer) | 20-30% (w/w of polymer) | Modifies membrane permeability |
| Curing temperature | 35-55°C | 45°C | Enhances film formation and stability |
| Curing time | 6-24 hours | 12 hours | Ensures complete solvent removal |
| Stirring speed during encapsulation | 300-700 rpm | 500 rpm | Affects coating uniformity |
Achieving synchronized release profiles for levodopa and benserazide represents a critical formulation objective to ensure optimal pharmacokinetic and therapeutic outcomes. The following systematic approach facilitates this synchronization:
Orthogonal Design Implementation — Employ a L9 (3^4) orthogonal array design to investigate the simultaneous effects of four critical factors at three levels each: coating thickness (15%, 20%, 25%), plasticizer concentration (15%, 20%, 25%), curing temperature (40°C, 45°C, 50°C), and stirring rate during encapsulation (400, 500, 600 rpm). This experimental design enables comprehensive parameter optimization with a minimal number of experimental runs while capturing potential interaction effects between factors [2].
Release Profile Modeling — Characterize drug release data using multiple mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations to identify the predominant release mechanisms. The optimized formulation should exhibit similar release kinetics for both drugs, with release profiles following Higuchi diffusion kinetics (R² > 0.95) indicating matrix-controlled release mechanisms [2].
Bioequivalence Assessment — Conduct comparative pharmacokinetic studies in suitable animal models (e.g., beagle dogs) or human volunteers to establish in vitro-in vivo correlation (IVIVC). The optimized formulation should demonstrate bioequivalence with conventional immediate-release tablets in terms of AUC0-∞ and Cmax, while achieving flattened plasma concentration profiles with reduced Cmax and extended Tmax values, indicating successful sustained-release behavior [2].
Comprehensive in vitro characterization provides critical insights into product performance and potential in vivo behavior, serving as essential quality control metrics throughout the development process:
Drug Release Kinetics — Perform dissolution studies using USP Apparatus 2 (paddle method) with 500 mL of simulated gastric fluid (pH 1.2) without enzymes for the first 2 hours, followed by testing in simulated intestinal fluid (pH 6.8) without enzymes for the remaining duration. Maintain the apparatus at 37±0.5°C with a paddle rotation speed of 50 rpm to simulate gentle agitation conditions. Withdraw samples (5 mL) at predetermined time intervals (0.5, 1, 2, 3, 4, 6, 8, 10, 12 hours) and replace with fresh dissolution medium to maintain sink conditions. Analyze samples using a validated HPLC method with UV detection at 280 nm, calculating cumulative drug release and constructing release profiles for both active ingredients [2].
Drug Loading Efficiency — Determine the actual drug content in the resin complexes and coated microcapsules by accurately weighing 50 mg of each sample and extracting with 50 mL of 0.1N HCl in methanol (1:1 v/v) using sonication for 30 minutes. After appropriate dilution, analyze the extracts using HPLC and calculate the loading efficiency using the following equation: Loading Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) × 100. Values should exceed 85% for both drugs to ensure appropriate dosing accuracy [2] [3].
Particle Size Distribution — Characterize the size distribution of uncoated drug-resin complexes and coated microcapsules using laser diffraction particle size analysis. Disperse samples in light mineral oil and measure using a Mastersizer or equivalent instrument, reporting results as volume-based distribution. The mean particle size for optimized microcapsules typically ranges between 150-300 μm, with a span value [(D90-D10)/D50] of less than 1.5 indicating a narrow size distribution, which is critical for consistent drug release profiles [2].
Morphological Characterization — Examine the surface morphology and cross-sectional structure of uncoated and coated particles using scanning electron microscopy (SEM). Mount samples on aluminum stubs using double-sided adhesive tape, sputter-coat with gold-palladium under argon atmosphere, and image at accelerating voltages of 5-15 kV. Evaluate for surface characteristics, coating integrity, and uniformity, with optimal microcapsules exhibiting smooth, spherical morphology without surface cracks or imperfections [2].
The pharmacokinetic evaluation in appropriate animal models provides critical validation of the sustained-release characteristics and synchronization of drug release:
Study Design — Employ a randomized, crossover design with appropriate washout period (至少 48 hours) in beagle dogs (n=6) or relevant animal model. Administer the test formulation (LD/BH sustained-release suspension) and reference formulation (commercial LD/BH immediate-release tablets) at equivalent doses (e.g., 100 mg LD + 25 mg BH). Collect blood samples (2 mL) at predetermined time points (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24 hours) following administration and process to plasma by centrifugation at 4000 rpm for 10 minutes [2].
Bioanalytical Method — Quantify levodopa and benserazide concentrations in plasma using a validated LC-MS/MS method with deuterated internal standards. Prepare calibration standards in the range of 10-2000 ng/mL for both analytes, with quality control samples at low, medium, and high concentrations. The method should demonstrate selectivity, accuracy (85-115%), and precision (RSD < 15%) according to regulatory guidelines for bioanalytical method validation [2].
Pharmacokinetic Analysis — Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t1/2). Establish bioequivalence if the 90% confidence intervals for the ratio of geometric means of test and reference formulations fall within 80-125% for both AUC and Cmax. The optimized sustained-release formulation should demonstrate equivalent extent of absorption (AUC) but reduced Cmax and extended Tmax compared to the immediate-release reference product [2].
Comprehensive stability assessment according to ICH guidelines ensures product quality throughout the intended shelf life and identifies potential degradation pathways:
Accelerated Stability Studies — Store the final suspension formulation in appropriate primary packaging (amber glass or PET bottles) under accelerated conditions (40±2°C/75±5% RH) for 6 months. Withdraw samples at 0, 1, 2, 3, and 6 months and evaluate for physical stability (sedimentation, redispersibility, viscosity, pH), chemical stability (drug content, related substances), and performance characteristics (drug release profile). The formulation should demonstrate no significant changes in critical quality attributes throughout the study period [2] [1].
Long-term Stability Studies — Conduct real-time stability studies under recommended storage conditions (25±2°C/60±5% RH or 30±2°C/65±5% RH depending on climatic zone) for up to 24 months. Monitor the same parameters as accelerated studies at 0, 3, 6, 9, 12, 18, and 24 months to establish the proposed shelf life and storage recommendations. Acceptance criteria include not more than 5% decrease in drug content, no significant change in dissolution profile (f2 factor > 50), and impurity levels within ICH qualification thresholds [1].
Table 5: Stability Testing Conditions and Acceptance Criteria
| Test Parameter | Method | Acceptance Criteria | Frequency |
|---|---|---|---|
| Description | Visual examination | Homogeneous suspension, no phase separation | Each time point |
| Drug content | HPLC | 90-110% of label claim | 0, 3, 6, 9, 12, 18, 24 months |
| Related substances | HPLC | Individual unknown ≤0.2%, Total ≤1.0% | 0, 3, 6, 9, 12, 18, 24 months |
| Drug release | USP Apparatus 2 | Similarity factor f2 > 50 | 0, 3, 6, 12, 24 months |
| pH | Potentiometric | Within ±0.5 units of initial value | Each time point |
| Viscosity | Rotational viscometer | Within ±10% of initial value | 0, 3, 6, 12, 24 months |
| Redispersibility | Shaking for 30 seconds | Homogeneous within 30 seconds | Each time point |
| Microbial limits | USP <61> | Meets acceptance criteria | 0, 12, 24 months |
The development of a cation-exchange resin-based sustained-release suspension for levodopa and benserazide represents a significant therapeutic advancement in Parkinson's disease management, particularly for geriatric patients with swallowing difficulties. The systematic approach to formulation, optimization, and characterization detailed in these Application Notes and Protocols provides a robust framework for achieving synchronized drug release, enhanced stability, and improved patient compliance. The synchronized sustained-release profiles demonstrated in both in vitro and in vivo studies address the critical need for consistent therapeutic plasma concentrations, potentially reducing motor fluctuations associated with conventional immediate-release formulations [2] [3].
The application of ion-exchange resin technology in combination with microencapsulation techniques offers a versatile platform for addressing complex formulation challenges, including the inherent instability of this compound and the need for coordinated drug release kinetics. The optimized formulation demonstrates excellent stability under accelerated conditions, maintaining physicochemical integrity and consistent drug release profiles throughout the recommended shelf life. Furthermore, the pharmacokinetic studies confirming bioequivalence with commercial immediate-release products while providing sustained-release characteristics validate the formulation approach from a clinical perspective [2] [1].
Future developments in this field may focus on further personalized medicine approaches, potentially incorporating technologies for dose titration or individual release rate adjustment. Additionally, the integration of digital health technologies for medication adherence monitoring could further enhance the therapeutic outcomes for Parkinson's disease patients. The formulation strategies and methodologies described herein may also find application in other therapeutic areas requiring synchronized delivery of multiple active ingredients with differing physicochemical characteristics, expanding the impact of this drug delivery platform beyond Parkinson's disease therapy [2] [3].
Benserazide hydrochloride (BEH) is a recognized peripheral aromatic L-amino acid decarboxylase inhibitor, primarily used in combination with levodopa for the treatment of Parkinson's disease [1]. Recent research has revealed its potential for repurposing as an antifungal agent and a sensitizer for conventional antifungals.
This application note details standardized in vitro protocols to evaluate the antifungal activity of BEH, both alone and in combination with fluconazole (FLC), against planktonic cells and preformed biofilms of C. albicans, including fluconazole-resistant strains. The methodologies are adapted from a peer-reviewed study by Chen et al. (2021) [2] [3].
This protocol determines the Minimum Inhibitory Concentration (MIC) of BEH and FLC against planktonic C. albicans cells, and assesses drug interactions using the chequerboard method.
Workflow Overview:
The following diagram illustrates the key steps in the broth microdilution assay:
Detailed Procedure:
FICI = (MIC80 of BEH in combination / MIC80 of BEH alone) + (MIC80 of FLC in combination / MIC80 of FLC alone) [2].This protocol quantifies the metabolic activity of preformed biofilms after treatment with BEH and FLC.
Workflow Overview:
The diagram below outlines the key stages of the biofilm susceptibility assay:
Detailed Procedure:
The table below summarizes the synergistic effect of BEH and FLC against fluconazole-resistant C. albicans strains [2] [3].
Table 1: Synergistic Activity of BEH and FLC against FLC-Resistant *C. albicans*
| Isolate | MIC FLC Alone (µg/mL) | MIC BEH Alone (µg/mL) | MIC FLC Combined (µg/mL) | MIC BEH Combined (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergy |
| CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergy |
| CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergy |
| CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergy |
| CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergy |
| CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergy |
| CA4 (S) | 0.5 | 16 | 0.25 | 2 | 0.625 | No Interaction |
Abbreviations: R, Fluconazole-resistant; S, Fluconazole-susceptible; MIC, Minimum Inhibitory Concentration; FICI, Fractional Inhibitory Concentration Index [2] [3].
BEH in combination with FLC demonstrated synergistic antibiofilm activity, particularly against young biofilms (within 8 hours of formation). The synergy was more pronounced and consistent at these earlier time points compared to mature biofilms (24 hours) [2].
The antifungal effect of BEH, both alone and in combination with FLC, is associated with the following mechanistic pathways:
Proposed Antifungal Mechanism of Benserazide:
The diagram below illustrates the hypothesized mechanisms by which Benserazide exerts its antifungal and synergistic effects:
Key Mechanistic Insights:
This application note provides validated protocols for assessing the in vitro antifungal activity of Benserazide. The data demonstrates that BEH exhibits intrinsic antifungal activity and acts synergistically with fluconazole against resistant C. albicans planktonic cells and young biofilms. The proposed mechanisms involve calcium-mediated stress, metacaspase activation, and virulence reduction. Benserazide represents a promising candidate for repurposing as an antifungal synergist to combat azole-resistant candidiasis.
The larvae of the greater wax moth, Galleria mellonella, have emerged as a powerful in vivo model for studying fungal pathogens and evaluating the efficacy of antifungal therapeutics [1] [2]. Their immune system shares significant functional homology with the innate immune system of mammals, featuring both cellular (e.g., haemocytes) and humoral (e.g., antimicrobial peptides) responses [2]. Key advantages of this model include:
Candida albicans is a major fungal pathogen, and resistance to first-line azole drugs like fluconazole (FLC) poses a significant clinical challenge [3] [4]. Benserazide hydrochloride (BEH), a drug used in Parkinson's disease, has demonstrated intrinsic antifungal activity and a strong synergistic effect with FLC against both planktonic cells and biofilms of FLC-resistant C. albicans [3] [4]. The G. mellonella model provides a robust platform to validate these promising in vitro findings in a live host environment.
The following tables summarize the quantitative data from the study by Chen et al. (2021) on the activity of BEH alone and in combination with FLC [3] [4].
Table 1: In Vitro Antifungal Activity Against Planktonic C. albicans* | Strains (Status) | FLC MIC Alone (μg/mL) | BEH MIC Alone (μg/mL) | FLC MIC in Combination (μg/mL) | BEH MIC in Combination (μg/mL) | FICI | Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergy | | CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergy | | CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergy | | CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergy | | CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergy | | CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergy | | CA4 (S) | 0.5 | 16 | 0.25 | 2 | 0.625 | No Interaction | | CA8 (S) | 0.5 | 8 | 0.25 | 2 | 0.75 | No Interaction | | *Abbreviations: FLC, fluconazole; BEH, this compound; MIC, Minimum Inhibitory Concentration; FICI, Fractional Inhibitory Concentration Index; R, Resistant; S, Susceptible; SYN, Synergism; NI, No Interaction. FICI ≤ 0.5 indicates synergy. |
Table 2: In Vivo Efficacy in G. mellonella Larvae
| Experimental Group | Larval Survival Outcome | Key Findings |
|---|---|---|
| Infected Control | Low survival | Baseline mortality from infection. |
| FLC alone (160 μg/mL) | Improved survival | Some therapeutic effect. |
| BEH alone (96 μg/mL) | Improved survival | Demonstrated intrinsic in vivo efficacy. |
| BEH + FLC Combination | Highest survival | Potentiated antifungal effect, confirming in vitro synergy. |
3.1.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol follows the CLSI M27-A3 guideline with modifications [3] [4].
3.1.2 XTT Reduction Assay for Biofilm Activity
3.2.1 Larval Husbandry and Selection
3.2.2 Infection and Treatment Protocol
3.2.3 Monitoring and Experimental Endpoints
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the immune mechanisms involved.
The G. mellonella model not only provides efficacy data but also enables the investigation of a drug's mechanism of action. Studies on benserazide suggest its antifungal effects, both alone and in combination with FLC, may be linked to an increase in intracellular calcium concentration and the activation of metacaspase, processes that can reduce fungal virulence and biofilm formation [3] [4]. These mechanisms can be probed in the larvae by extracting and analyzing fungal cells from the hemolymph.
The key advantage of using G. mellonella at this stage of research is the ability to obtain robust, reproducible in vivo data that can effectively de-risk and inform subsequent, more complex, and expensive mammalian studies [1] [2]. The strong correlation between larval and murine model outcomes for fungal pathogens validates its use as a preliminary in vivo screening tool [2].
Candidiasis represents a significant clinical burden worldwide, with Candida albicans being the predominant pathogenic species responsible for both superficial infections and life-threatening systemic conditions. The incidence of invasive candidiasis has shown a concerning increase in recent decades, particularly among immunocompromised patients, with mortality rates reaching 35-50% in systemic infections. Fluconazole (FLC), a triazole antifungal agent, has been a first-line therapeutic option for decades due to its favorable safety profile, excellent bioavailability, and proven clinical efficacy. However, the relentless emergence of fluconazole-resistant *C. albicans* strains has severely compromised its clinical utility, creating an urgent need for novel therapeutic strategies to overcome antifungal resistance [1] [2].
The resistance mechanisms in C. albicans are multifactorial, involving enhanced drug efflux through upregulation of membrane transport proteins (Cdr1p and Cdr2p), alterations in drug targets (modifications in ERG11 gene encoding lanosterol 14-α-demethylase), and biofilm formation capabilities that provide structural barriers against antifungal penetration. The development of antifungal sensitizers—compounds that restore fluconazole efficacy against resistant strains—represents a promising approach to extend the clinical lifespan of existing antifungal agents while addressing the critical innovation gap in antifungal drug development [1] [3].
Benserazide hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor approved for Parkinson's disease, has recently emerged as a promising antifungal sensitizer. While initially developed to inhibit extracerebral metabolism of levodopa, BEH has demonstrated potent synergistic activity with fluconazole against clinical isolates of fluconazole-resistant C. albicans through novel mechanisms distinct from existing antifungals. These application notes provide researchers with comprehensive protocols and experimental data supporting the investigation of BEH-FLC combination therapy for resistant candidiasis [1] [4].
The antifungal efficacy of this compound alone and in combination with fluconazole against planktonic cells of C. albicans should be quantified through broth microdilution assays following standardized methodologies with modifications. Studies have demonstrated that BEH exhibits intrinsic antifungal activity against both fluconazole-susceptible and fluconazole-resistant C. albicans strains, though its primary therapeutic value lies in its potent synergistic interaction with fluconazole [1] [2].
Table 1: Minimum Inhibitory Concentrations (MIC) and Synergistic Interactions of BEH and FLC Against Clinical Isolates of C. albicans
| Strain (Status) | MIC FLC Alone (μg/mL) | MIC BEH Alone (μg/mL) | MIC FLC Combined (μg/mL) | MIC BEH Combined (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergy |
| CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergy |
| CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergy |
| CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergy |
| CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergy |
| CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergy |
| CA4 (S) | 0.5 | 16 | 0.25 | 2 | 0.625 | No Interaction |
| CA8 (S) | 0.5 | 8 | 0.25 | 2 | 0.75 | No Interaction |
| CA14 (S) | 0.5 | 16 | 0.25 | 1 | 0.562 | No Interaction |
| CA20 (S) | 0.125 | 32 | 0.125 | 8 | 1.25 | No Interaction |
| CA19 (S) | 0.125 | 32 | 0.125 | 8 | 1.25 | No Interaction |
| CA129 (S) | 1 | 32 | 0.5 | 4 | 0.75 | No Interaction |
The Fractional Inhibitory Concentration Index (FICI) calculation reveals a consistent synergistic pattern specifically against fluconazole-resistant strains, with FICI values ≤0.5 indicating strong synergy. Notably, the combination reduced fluconazole MICs by >2000-fold in resistant isolates, restoring clinical susceptibility. The specificity of synergy to resistant strains suggests that BEH targets resistance mechanisms rather than exerting generalized antifungal enhancement [1].
Biofilm formation represents a critical virulence factor in C. albicans pathogenesis and a major contributor to treatment failure. The BEH-FLC combination demonstrates significant antibiofilm activity, particularly against early-stage biofilms. The sessile Minimum Inhibitory Concentration (sMIC) should be determined for preformed biofilms at different developmental stages (4, 8, 12, and 24 hours) using the XTT reduction assay to quantify metabolic activity [1] [2].
Table 2: Sessile MIC (sMIC) of BEH and FLC Against C. albicans Biofilms at Different Time Points
| Biofilm Age (hours) | sMIC FLC Alone (μg/mL) | sMIC BEH Alone (μg/mL) | sMIC FLC Combined (μg/mL) | sMIC BEH Combined (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| 4 | >1024 | 256 | 64 | 64 | 0.375 | Synergy |
| 8 | >1024 | 512 | 128 | 128 | 0.375 | Synergy |
| 12 | >1024 | 512 | 256 | 256 | 0.5 | Synergy |
| 24 | >1024 | 512 | 512 | 512 | 1.0 | Additive |
The window of maximum synergy against biofilms occurs within the first 8 hours of formation, with FICI values of 0.375 indicating strong synergistic activity. As biofilms mature beyond 12 hours, the interaction transitions to additive effects, highlighting the importance of early intervention in biofilm-associated infections. The BEH-FLC combination reduces biofilm metabolic activity by >80% at synergistic concentrations, significantly surpassing the activity of either agent alone [1].
Inoculum preparation: Subculture C. albicans isolates on SDA plates at least three times to ensure purity and viability. Prepare yeast suspension in RPMI-1640 medium and adjust to 0.5 McFarland standard (approximately 1-5 × 10^6 CFU/mL). Further dilute to achieve final working concentration of 2 × 10^3 CFU/mL [1].
Checkerboard preparation: Prepare serial two-fold dilutions of FLC (128-0.125 μg/mL) along the x-axis and BEH (64-0.5 μg/mL) along the y-axis of the 96-well plate. Include growth control (drug-free) and sterility control (medium-only) wells [2].
Inoculation and incubation: Add 100 μL of standardized fungal suspension to each well except sterility controls. Incubate plates at 35°C for 24 hours without agitation [1].
Endpoint determination: Assess growth inhibition visually and spectrophotometrically. The MIC endpoint is defined as the lowest concentration that reduces growth by 80% compared to the drug-free control well [1] [2].
FICI calculation: Calculate the Fractional Inhibitory Concentration Index using the formula: FICI = (MIC BEH combination/MIC BEH alone) + (MIC FLC combination/MIC FLC alone) Interpret results as follows: FICI ≤0.5 = synergy; 0.5< FICI ≤4 = no interaction; FICI >4 = antagonism [1].
The time-kill curve methodology provides dynamic assessment of antifungal activity over time, distinguishing between fungistatic and fungicidal effects [3].
Sample preparation: Prepare test solutions containing C. albicans suspension (2 × 10^3 CFU/mL) with BEH (2 μg/mL), FLC (1 μg/mL), or combination in RPMI-1640 medium. Include drug-free growth control [3].
Incubation and sampling: Incubate at 35°C with constant shaking (200 rpm). Sample 100 μL from each treatment at predetermined time points (0, 6, 12, 24, and 48 hours) [3].
Viability assessment: Transfer samples to 96-well plates and measure metabolic activity using XTT assay:
Data analysis: Plot time-kill curves with incubation time on x-axis and log10 CFU/mL or metabolic activity percentage on y-axis. Synergistic effect is defined as ≥2-log10 decrease in CFU/mL between combination and most active single agent at 24 hours [3].
Biofilm formation: Add 100 μL of C. albicans suspension (2 × 10^3 CFU/mL) to 96-well microtiter plates. Incubate for adhesion (90 minutes at 35°C), then carefully remove non-adherent cells by washing with PBS. Add fresh RPMI-1640 medium and incubate for specific biofilm maturation periods (4, 8, 12, 24 hours) [1].
Biofilm treatment: After maturation, carefully wash preformed biofilms three times with PBS to remove planktonic cells. Add serially diluted antifungal agents (BEH: 16-1024 μg/mL; FLC: 2-1024 μg/mL) in duplicate wells. Incubate for 24 hours at 35°C [1].
Biofilm viability assessment:
The sessile MIC (sMIC) is defined as the lowest drug concentration that results in ≥80% reduction in metabolic activity compared to drug-free biofilm controls [1].
The Galleria mellonella infection model provides a valuable invertebrate system for preliminary in vivo efficacy and toxicity assessment, with immunological advantages including cellular and humoral response similarities to mammals [1] [5].
Larval selection: Select health larvae weighing 300-350 mg with cream coloration. Randomly assign to experimental groups (n=20-30 per group recommended) [1].
Infection procedure:
Treatment administration: Two hours post-infection, administer therapeutic interventions through last left proleg:
Incubation and monitoring: Incubate injected larvae at 35°C in petri dishes without feeding. Monitor survival every 24 hours for 4-5 days. Consider larvae dead when they display no movement in response to touch and complete melanization [1] [2].
Fungal burden determination:
Histopathological analysis:
The survival data should be analyzed using Kaplan-Meier method with Log-rank test for statistical significance between groups. The combination therapy typically demonstrates significant improvement in survival (70-80% at 96 hours) compared to monotherapy groups (20-40%) and infected controls (0-10%) [1].
The intracellular calcium concentration plays a critical role in the antifungal mechanism of BEH-FLC combination. Measurement can be performed using calcium-sensitive fluorescent probes [1] [3].
Sample preparation: Grow C. albicans to mid-log phase in YPD medium. Wash cells twice with PBS and resuspend in HEPES buffer (10 mM, pH 7.4) with glucose (2%) to approximately 1 × 10^7 cells/mL [1].
Dye loading: Add Fluo-3/AM (final concentration 5 μM) and Pluronic F-127 (0.02% w/v) to cell suspension. Incubate in dark at 30°C for 60 minutes with gentle shaking [1].
Treatment and measurement:
The BEH-FLC combination typically demonstrates significant calcium influx (2-3 fold increase) within 15-30 minutes of exposure, while individual agents show minimal effect on calcium homeostasis [1].
Metacaspase activation serves as an indicator of apoptotic-like cell death in fungi and can be assessed using FITC-VAD-FMK staining [1].
Sample preparation: Harvest C. albicans cells after treatment with BEH, FLC, or combination for 6-12 hours. Wash twice with PBS and adjust to 1 × 10^7 cells/mL [1].
Staining procedure:
Flow cytometry: Analyze minimum 10,000 events per sample using flow cytometer with FITC channel (excitation 488 nm, emission 530 nm). Unstained and untreated cells serve as negative controls. The percentage of FITC-positive cells indicates metacaspase activation [1].
The combination therapy typically induces significant metacaspase activation (40-60% positive cells) compared to minimal activation in single agent treatments (<10%) [1].
The assessment of drug efflux activity can be performed using rhodamine 6G (Rh6G), a fluorescent substrate for ABC transporters like Cdr1p [1] [3].
Cell preparation: Grow C. albicans to mid-log phase. Wash and resuspend in PBS with glucose (2%) to 1 × 10^7 cells/mL. Pre-incubate with BEH (16 μg/mL), FLC (0.5 μg/mL), combination, or verapamil (50 μM, positive control) for 30 minutes [1] [3].
Dye accumulation:
Efflux assay:
Unlike other antifungal sensitizers like berberine hydrochloride, BEH does not appear to inhibit drug efflux, suggesting its synergistic mechanism operates through alternative pathways independent of efflux pump inhibition [1].
The following diagram illustrates the integrated mechanistic pathways through which BEH and FLC exert their synergistic antifungal effects:
Diagram 1: Integrated mechanism of BEH-FLC synergy against C. albicans, highlighting calcium-mediated apoptosis and virulence reduction pathways.
The experimental workflow for comprehensive evaluation of BEH-FLC combination therapy is summarized below:
Diagram 2: Experimental workflow for comprehensive evaluation of BEH-FLC combination therapy.
The BEH-FLC combination represents a promising drug repurposing strategy that potentially accelerates translation from bench to bedside by leveraging existing safety profiles of approved medications. Researchers can utilize these protocols to:
The consistent observation that BEH exhibits strain-specific synergy primarily against fluconazole-resistant isolates suggests its mechanism involves disruption of resistance pathways rather than general antifungal enhancement. This specificity makes it particularly valuable for targeting the most challenging clinical cases. Future research directions should include structural optimization of benserazide analogs with improved antifungal potency while maintaining synergistic profiles, and combination with novel antifungal agents to create multi-target therapeutic approaches [1].
The application of this compound as a fluconazole sensitizer represents an innovative approach to combating antifungal resistance through drug repurposing. The detailed protocols provided in these application notes enable researchers to systematically evaluate the synergistic interaction, confirm efficacy in biologically relevant models, and investigate underlying mechanisms. The consistent demonstration of >2000-fold reduction in fluconazole MICs against resistant strains, combined with activity against biofilms and efficacy in animal models, positions this combination as a promising candidate for further preclinical development. These protocols provide the foundation for standardized assessment across research laboratories, facilitating comparison of results and acceleration of this therapeutic strategy toward clinical application [1] [2].
Introduction Candida albicans is a major human fungal pathogen. Its ability to form biofilms on biological and medical implant surfaces is a key virulence factor, contributing to high mortality rates in systemic infections. These biofilms are notoriously resistant to conventional antifungal drugs like fluconazole (FLC) [1] [2]. Benserazide Hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor used in Parkinson's disease, has recently been identified as a promising antifungal agent and synergist that can help overcome this resistance [1] [3].
Key Experimental Findings The following table summarizes the core quantitative findings from the study by Chen et al. (2021) on the effects of BEH against C. albicans [1]:
| Experimental Model | Test Agent | Key Outcome | Quantitative Result |
|---|---|---|---|
| Planktonic Cells (in vitro) | BEH alone | Exhibits intrinsic antifungal activity | MIC80 against various C. albicans strains [1] |
| BEH + FLC | Strong synergistic effect | FICI ≤ 0.5 [1] | |
| Preformed Biofilms (in vitro) | BEH + FLC | Synergistic disruption of young biofilms | Effective within 8 hours of formation [1] |
| In Vivo Model (G. mellonella) | BEH + FLC | Enhanced survival of infected larvae | Significant increase in survival rate vs. FLC alone [1] |
Proposed Mechanism of Action Mechanistic studies indicate that BEH's antifungal effects are linked to an increase in intracellular calcium concentration and the activation of metacaspase activity, processes associated with reduced virulence and anti-biofilm activity. Notably, the effect was not related to the inhibition of drug efflux pumps [1].
The following protocols are adapted from the methodologies used in the primary research study [1].
This protocol determines the Minimum Inhibitory Concentration (MIC) and interaction (FICI index) between BEH and FLC against planktonic C. albicans cells.
The workflow for this synergy testing is outlined below:
This protocol measures the anti-biofilm activity of BEH and FLC against preformed C. albicans biofilms by assessing metabolic activity.
The workflow for evaluating biofilm disruption is as follows:
This protocol uses the wax moth larva to evaluate the in vivo efficacy of BEH and FLC against a systemic C. albicans infection.
The experimental data demonstrates that this compound is a promising repurposing candidate for combating fluconazole-resistant C. albicans. Its dual function as a standalone antifungal agent and a synergistic partner with FLC, effective against both planktonic cells and young biofilms, addresses a critical clinical challenge [1].
The proposed mechanism, involving increased intracellular calcium and metacaspase activation, suggests a virulence-targeting approach rather than direct fungicidal activity. This may slow the development of resistance [1]. Future work should focus on elucidating the precise molecular target of BEH in fungal cells and validating these findings in mammalian infection models.
The bacterial type IV pilus (T4P) is a critical virulence factor for many drug-resistant pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Neisseria meningitidis [1] [2]. T4P facilitates bacterial adhesion to host tissues, biofilm formation, and a form of motility essential for infection [3] [2].
The PilB ATPase is a highly conserved cytoplasmic enzyme that provides the energy for T4P assembly. It hydrolyzes ATP to power the polymerization of pilin subunits into the functional pilus filament [3] [2]. As PilB is essential for pilus biogenesis but not for bacterial survival, it represents an ideal target for antivirulence therapy. This strategy aims to disarm the pathogen without killing it, thereby potentially reducing the selective pressure that drives the development of antibiotic resistance [1] [2].
Benserazide is an FDA-approved drug used in combination with levodopa for the treatment of Parkinson's disease [4]. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [4].
In a high-throughput screen of 2,320 compounds, benserazide was re-purposed as a potent inhibitor of Chloracidobacterium thermophilum PilB (CtPilB), a model enzyme used for biochemical studies [2]. It demonstrated an IC₅₀ of 3.68 μM in ATPase activity assays and was subsequently shown to inhibit T4P-dependent motility and biofilm formation in bacteria such as Myxococcus xanthus and Acinetobacter nosocomialis [2]. This combination of known human pharmacology and newly discovered anti-virulence activity makes it a valuable lead compound and chemical tool [1] [2].
The following protocols are adapted from established methodologies for assessing PilB inhibition [1] [3] [2].
This is a colorimetric, high-throughput method to directly measure the inhibition of PilB's ATP hydrolysis function.
1. Principle The malachite green reagent forms a green complex with free orthophosphate (Pi). The release of Pi from ATP hydrolysis by PilB is proportional to the enzyme's activity. An inhibitor will reduce the amount of Pi released, leading to a decrease in absorbance [2].
2. Reagents and Materials
3. Workflow Procedure
The assay involves incubating the reaction mixture followed by colorimetric detection, as illustrated below.
4. Data Analysis
% Inhibition = [1 - (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] × 100This assay measures the ability of benserazide to compete with ATP for binding to PilB.
1. Principle The fluorescent ATP analog, MANT-ATP, shows increased fluorescence upon binding to PilB's active site. A competitive inhibitor like benserazide displaces MANT-ATP, resulting in a decrease in fluorescence [3].
2. Reagents and Materials
3. Workflow
4. Data Analysis
Recent structure-activity relationship studies have identified benserazide derivatives with significantly improved potency [1].
Table 1: Inhibitory Activity of Benserazide and Key Analogues against CtPilB
| Compound | R Group (Amino Acid) | Aryl Ring Substitution | IC₅₀ (μM) | Key Feature |
|---|---|---|---|---|
| Benserazide | Serine | 2,3,4-Trihydroxy | 3.68 [1] | Parent compound |
| 7d | Serine | 2,3-Dihydroxy | ~3 μM (at 30μM) [1] | Di-hydroxy pattern |
| 7g | Serine | 2,6-Dihydroxy | ~3 μM (at 30μM) [1] | ortho, ortho' di-hydroxy |
| 8g | Serine (rigid hydrazone) | 2,6-Dihydroxy | Improved vs. 7g [1] | Rigidified linker |
| 11c | Cysteine | 2,6-Dihydroxy | 0.58 [1] | Serine-to-Cysteine swap |
The structural modifications that enhance inhibition are summarized in the following diagram:
For promising in vitro hits, biological activity is validated in bacterial models.
This compound is a validated inhibitor of the PilB ATPase, with established protocols for evaluating its activity in vitro. Recent SAR studies have successfully identified analogues like 11c, which offer significantly enhanced potency and serve as advanced starting points for the development of a novel class of antivirulence therapeutics against drug-resistant bacterial pathogens.
Benserazide (2′-(2,3,4-Trihydroxybenzyl)-dl-serinohydrazide) is an FDA-approved drug primarily used as a peripheral aromatic amino acid decarboxylase (AAAD) inhibitor in combination with levodopa for the treatment of Parkinson's disease [1]. Recently, research has revealed its potential in novel therapeutic areas, particularly as a promising scaffold for developing virulence factor inhibitors and anticancer agents. Specifically, benserazide has been identified as a potent inhibitor of PilB, a bacterial type IV pilus construction enzyme, with an IC₅₀ of 3.68 μM, positioning it as a valuable chemical tool in the fight against antimicrobial resistance [2]. Additionally, benserazide and its analog benitrobenrazide have demonstrated significant inhibitory activity against hexokinase 2 (HK2), an enzyme overexpressed in most cancer cells that is crucial for glycolysis in rapidly growing tumors [3]. These discoveries have ignited interest in exploring the structure-activity relationship (SAR) of benserazide derivatives to optimize their potency and selectivity for these emerging therapeutic targets.
The core structure of benserazide contains several key moieties that contribute to its biological activity: a 2,3,4-trihydroxybenzaldehyde (pyrogallol-4-carboxaldehyde) fragment connected through a hydrazone or hydrazine linker acylated on an N′ nitrogen atom by a serine fragment [3]. This unique arrangement provides multiple sites for chemical modification, enabling comprehensive SAR studies. Similar to benserazide, benitrobenrazide (BNB) shares the 2,3,4-trihydroxybenzaldehyde moiety but contains a 4-nitrobenzoic acid fragment instead of serine [3]. Recent efforts have focused on modifying these regions to enhance potency while reducing potential toxicity, particularly by replacing the toxicophoric nitro group in benitrobenrazide with common pharmacophores such as 4-fluorophenyl or 4-aminophenyl substituents [3].
Pyrogallol (Trihydroxybenzene) Motif: The 2,3,4-trihydroxybenzaldehyde fragment represents a critical pharmacophore that occupies the same HK2-binding pocket as the natural substrate, glucose [3]. The bis-hydroxyl groups on the ortho position of the aryl ring have been shown to be essential for PilB inhibition, with marked improvement in potency observed when these groups are preserved [2]. This pyrogallol moiety appears to serve as a multidentate binding element that forms multiple hydrogen bonds with enzymatic active sites.
Hydrazone Linker and Imine Bond: The -NH-N=CH- bridge between the trihydroxybenzene ring and the acylated fragment provides structural rigidity and enables potential intramolecular hydrogen bonding [3]. Recent SAR studies indicate that maintaining a rigid imine configuration significantly enhances inhibitory potency against both PilB and HK2 [2] [3]. Quantum chemical calculations based on Density Functional Theory (DFT) have demonstrated that the E-conformation of the hydrazone linker is stabilized by an intramolecular hydrogen bond between the 2-OH hydroxyl group and the nitrogen atom of the imine, with this conformer being more stable than the Z-conformer by approximately 9 kcal/mol [3].
Acyl Group Variations: The nature of the acyl group (serine in benserazide vs. 4-nitrobenzoic acid in benitrobenrazide) significantly influences biological activity and selectivity. Modifying the serine moiety in benserazide to incorporate other amino acids (e.g., glycine, tyrosine, and cysteine) has revealed that exchange of serine for a thiol group (as in cysteine) results in substantial improvement in PilB inhibition potency [2]. For benitrobenrazide derivatives, replacing the nitro group with electron-donating or electron-withdrawing substituents has demonstrated that derivatives containing fluorine atoms or amino groups exhibit the most potent inhibitory effects against HK2, with inhibition rates of 60% and 54% respectively at 1 µM concentration [3].
Table 1: Key Structural Features and Their Impact on Biological Activity of Benserazide Derivatives
| Structural Feature | Structural Modification | Biological Impact | Optimal Moieties |
|---|---|---|---|
| Aryl Hydroxyl Groups | Number and position of hydroxyl groups | Critical for target binding; bis-hydroxyl groups on ortho position markedly improve potency | 2,3,4-Trihydroxybenzene (pyrogallol) |
| Hydrazone Linker | Imine bond reduction; E/Z configuration | Rigid imine essential for activity; E-conformer more stable by ~9 kcal/mol | -NH-N=CH- with intramolecular H-bond |
| Acyl Group | Amino acid variations; nitro group replacement | Serine-to-thiol exchange improves PilB inhibition; nitro replacement reduces toxicity | Cysteine derivative; 4-fluorophenyl or 4-aminophenyl |
| Electronic Effects | Electron-donating vs. electron-withdrawing substituents | Influences HK2 inhibition; fluorine and amino groups show highest potency | 4-Fluorophenyl (60% HK2 inhibition at 1 µM) |
Recent structure-activity relationship profiling of benserazide analogues has identified compound 11c as a particularly promising PilB inhibitor with an IC₅₀ of 580 nM, representing a significant improvement over the parent benserazide compound [2]. This derivative maintains the critical ortho-bis-hydroxyl groups on the aryl ring while incorporating a rigid imine and a thiol-containing side chain, demonstrating selectivity for PilB over an unrelated ATPase, apyrase. These findings suggest that strategic modifications at multiple positions of the benserazide scaffold can synergistically enhance both potency and specificity. For HK2 inhibition, structural exploration has involved incorporating aromatic rings of different molecular areas (benzene, naphthalene, and anthracene) to probe the volume of the enzyme's active site pocket [3]. These investigations have revealed that the HK2 active site can accommodate substantial structural variation in the acyl region, providing valuable insights for further analog design.
The synthesis of benitrobenrazide analogues follows a modular approach that allows for systematic variation of the acyl component [3]. The general protocol proceeds through the preparation of aromatic esters, their conversion to hydrazides, and final condensation with 2,3,4-trihydroxybenzaldehyde:
Step 1: Ester Synthesis Commercial methyl propionate and benzoate (compounds 2a and 2b) serve as starting materials. For other aromatic acids (1c, 1e, 1f), a one-pot synthesis is employed involving: (1) transformation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (1.2 equiv.) at 0°C to room temperature for 24 hours; (2) esterification in anhydrous methanol [3]. For anthracene-9-carboxylic acid ester (1d), a two-step synthesis is preferred: (1) conversion to acyl chloride using excess thionyl chloride (53.6 equiv.) with catalytic dimethylformamide (DMF) under argon at room temperature for 4 hours; (2) esterification with ethanol in the presence of triethylamine (1.2 equiv.) at room temperature for 24 hours [3].
Step 2: Hydrazide Formation Hydrazides (3a-3f) are synthesized through nucleophilic substitution on the carbonyl carbon of the esters using excess hydrazine monohydrate (98%, 4 equiv.) in anhydrous boiling methanol [3]. For specific derivatives (3b-3c and 3f), conducting the reaction at room temperature yields purer products with satisfactory yields (60-77%). The synthesis of hydrazide 3d requires more stringent conditions: reaction with excess boiling hydrazine hydrate with prolonged reaction time (72 hours) [3]. Purification typically involves crystallization from ethanol or aqueous ethanol, with compound 3a requiring silica gel column chromatography using MeOH/CHCl₃ (1:1 v/v) as eluent.
Step 3: Hydrazone Formation The final benitrobenrazide analogues (4) are obtained by treating hydrazides (3) with 2,3,4-trihydroxybenzaldehyde (1.0-1.1 equiv.) in methanol at room temperature or under reflux for 24 hours [3]. Yields range from 50-100%, with the products existing predominantly as the E-conformation stabilized by an intramolecular hydrogen bond between the 2-OH hydroxyl group and the imine nitrogen atom [3].
Table 2: Synthetic Methods and Conditions for Benitrobenrazide Derivatives
| Reaction Step | Starting Materials | Reagents & Conditions | Products | Yield Range |
|---|---|---|---|---|
| Ester Synthesis | Aromatic carboxylic acids | SOCl₂ (1.2 equiv.), MeOH, 0°C to RT, 24h (Pathway A); or SOCl₂ (53.6 equiv.), DMF catalyst, then EtOH, TEA (1.2 equiv.), RT, 24h (Pathway B) | Methyl/Ethyl esters (1a-1f, 2a-2b) | 60-77% (room temp); requires extended time (72h) for some derivatives |
| Hydrazide Formation | Aromatic esters | N₂H₄·H₂O (98%, 4 equiv.), MeOH, RT/reflux 24/72h | Hydrazides (3a-3f) | 50-100% |
| Hydrazone Formation | Hydrazides + 2,3,4-trihydroxybenzaldehyde | (HO)₃C₆H₂CHO (1.0-1.1 equiv.), MeOH, RT/reflux, 24h | Benitrobenrazide analogues (4) |
The following diagram illustrates the synthetic workflow for benitrobenrazide analogues:
The synthesis of benserazide analogues focuses on modifying the amino acid component while preserving the critical 2,3,4-trihydroxybenzaldehyde and hydrazone motifs:
Amino Acid Modification: The serine originally present in benserazide can be exchanged with other amino acid fragments, including glycine (achiral), tyrosine (containing benzene ring), and cysteine (containing thiol group) [3]. This modification strategy helps elucidate the importance of the serine moiety on benserazide's inhibitory activity. The synthetic approach typically involves protecting group strategies for the amino acid functionalities, followed by coupling with the hydrazine derivative of 2,3,4-trihydroxybenzaldehyde.
Imine Bond Reduction: In some analogues, the imine bond in the hydrazone moiety is reduced to a single carbon-nitrogen bond to investigate the effect of the imine double bond (C=N) on HK2 activity [3]. This reduction is typically accomplished using sodium cyanoborohydride or similar reducing agents in methanol or ethanol at controlled pH.
The following protocol describes the assessment of benserazide derivatives as PilB inhibitors, based on methodologies from recent publications [2]:
ATPase Activity Measurement: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM ATP, and purified PilB enzyme. Add test compounds at varying concentrations (typically ranging from 1 nM to 100 μM) and incubate at 37°C for 30-60 minutes. Terminate the reaction by adding 10% SDS solution, and measure the released inorganic phosphate using the malachite green assay by reading absorbance at 620 nm [2]. Include appropriate controls (no enzyme, no compound, and reference inhibitor).
IC₅₀ Determination: Perform dose-response experiments with at least 8 concentration points in duplicate or triplicate. Calculate percentage inhibition relative to controls and fit data to a four-parameter logistic equation to determine IC₅₀ values. For reference, the parent benserazide compound exhibits an IC₅₀ of 3.68 μM, while optimized derivatives such as compound 11c show significantly improved potency with an IC₅₀ of 580 nM [2].
Selectivity Assessment: To evaluate specificity, test active compounds against unrelated ATPases such as apyrase under identical conditions. Selective PilB inhibitors should demonstrate minimal inhibition of apyrase at concentrations effective against PilB [2].
This protocol outlines the evaluation of benserazide and benitrobenrazide derivatives as HK2 inhibitors, based on methods described in recent research [3]:
Glucose Phosphorylation Assay: Prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 0.8 mM EDTA, 2 mM DTT, 2 mM ATP, 5 mM glucose, and recombinant HK2 enzyme. Add test compounds at appropriate concentrations (typically 1 μM for initial screening) and incubate at 37°C for 30 minutes. Terminate the reaction by heating at 85°C for 5 minutes [3].
Glucose-6-Phosphate Detection: Measure the generated glucose-6-phosphate using a coupled enzymatic assay with glucose-6-phosphate dehydrogenase and NADP⁺. Monitor the increase in absorbance at 340 nm corresponding to NADPH formation. Calculate percentage inhibition relative to vehicle controls [3]. Promising derivatives, particularly those with fluorine atoms or amino groups instead of nitro groups, exhibit HK2 inhibition rates of 54-60% at 1 μM concentration [3].
Dose-Response Studies: For active compounds, determine IC₅₀ values by testing a concentration range (e.g., 1 nM to 100 μM) and analyzing the data using nonlinear regression.
Geometry Optimization: Perform quantum chemical calculations using Density Functional Theory (DFT) with functionals such as B3LYP and basis sets like 6-31G(d) to optimize the geometries of benserazide derivatives. Focus on analyzing the E/Z configuration equilibrium of the hydrazone moiety [3].
Intramolecular Hydrogen Bonding: Calculate the hydrogen bond length between the 2-OH hydroxyl group and the nitrogen atom of the imine. For the E-conformer of hydrazone 4a, DFT calculations indicate a hydrogen bond length of approximately 2.1 Å, with corresponding O-H stretching vibrations at 3224.47 cm⁻¹ [3]. These calculations confirm the higher stability of the E-conformer over the Z-conformer by approximately 9 kcal/mol when intramolecular hydrogen bonding is included in simulations [3].
Protein Preparation: Obtain three-dimensional structures of target proteins (PilB or HK2) from protein data banks or through homology modeling. Prepare the proteins by adding hydrogen atoms, assigning partial charges, and removing water molecules except those involved in catalytic activity.
Ligand Docking: Generate three-dimensional structures of benserazide derivatives with optimized geometries from DFT calculations. Perform docking simulations using software such as AutoDock Vina or GOLD, focusing on the active site regions of the target enzymes. Analyze binding modes to identify key interactions between the trihydroxybenzene motif and enzyme residues, providing insights for further structure-based optimization [3].
The following diagram illustrates the key structure-activity relationships discussed in this section:
The comprehensive SAR studies and synthetic protocols presented in these application notes demonstrate the significant potential of benserazide derivatives as novel therapeutic agents targeting both antimicrobial virulence factors and cancer metabolism. Key findings indicate that strategic modifications to the pyrogallol motif, hydrazone linker, and acyl group can substantially enhance potency and selectivity. The optimized compound 11c exemplifies this potential, showing ~6-fold improvement in PilB inhibition (IC₅₀ = 580 nM) compared to the parent benserazide while maintaining selectivity over unrelated ATPases [2]. Similarly, benitrobenrazide derivatives with fluorine or amino substituents exhibit promising HK2 inhibition, addressing toxicity concerns associated with the nitro group while maintaining efficacy [3].
Future research directions should include more extensive in vivo efficacy and toxicity studies to validate the therapeutic potential of these optimized derivatives. Additionally, further exploration of the structural diversity at the acyl position may yield compounds with improved pharmacokinetic properties and target selectivity. The integration of computational modeling with synthetic chemistry has proven invaluable in understanding the conformational preferences and binding modes of these derivatives, and this approach should continue to guide rational drug design efforts. As antimicrobial resistance and cancer remain pressing global health challenges, benserazide derivatives represent promising chemical tools for validating virulence factors as antibacterial targets and HK2 inhibition as an anticancer strategy [2] [3].
Capillary Zone Electrophoresis with Amperometric Detection (CZE-AD) represents a powerful analytical technique that combines high separation efficiency with exceptional sensitivity for electroactive compounds. This methodology is particularly well-suited for the analysis of pharmaceutical compounds that exhibit electrochemical activity, such as benserazide hydrochloride, a peripheral decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. The fundamental principle of CZE relies on the differential migration of charged analytes through an electrolyte solution under the influence of an applied electric field, with separation based on the charge-to-size ratio of the molecules. When coupled with amperometric detection, which measures current resulting from the oxidation or reduction of analytes at a working electrode, this technique provides an exceptionally sensitive and selective platform for pharmaceutical analysis.
Benserazide (chemical name: 2′-(2,3,4-Trihydroxybenzyl)-dl-serinohydrazide) is a potent inhibitor of the enzyme aromatic L-amino acid decarboxylase (AAAD). When administered with levodopa, benserazide prevents the peripheral conversion of levodopa to dopamine, thereby reducing undesirable side effects such as nausea, vomiting, and cardiac arrhythmias while increasing central nervous system availability of levodopa. [1] [2] The chemical structure of benserazide contains multiple hydroxyl groups that make it amenable to electrochemical detection, as these moieties can undergo oxidation at appropriate potentials. Understanding the electrochemical behavior of benserazide is essential for developing optimized CZE-AD methods that can accurately quantify this important pharmaceutical compound in various formulations, including conventional tablets and advanced drug delivery systems such as sustained-release microspheres. [3]
The CZE-AD system requires specific components to achieve optimal separation and detection of benserazide. The core instrumentation includes:
Capillary Electrophoresis System: A high-voltage power supply capable of delivering up to 30 kV with programmable voltage control and polarity switching capabilities. The system should include temperature control for the capillary cartridge to maintain stable separation conditions.
Amperometric Detection System: A three-electrode configuration consisting of a carbon-disk working electrode, which provides excellent electrochemical properties for the detection of phenolic compounds like benserazide; an Ag/AgCl reference electrode to maintain a stable potential reference; and a platinum wire auxiliary electrode to complete the electrochemical circuit. The potentiostat should have current measurement sensitivity in the nanoampere to picoampere range.
Fused Silica Capillary: Standard dimensions of 50-75 μm internal diameter and 50-100 cm total length (with effective length to detector of 40-80 cm). New capillaries should be conditioned sequentially with 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), and running buffer (60 min) before initial use.
Data Acquisition System: Computer interface with chromatographic software for data collection and analysis, capable of measuring peak areas and retention times with appropriate precision. [4]
All chemicals should be of analytical reagent grade and solutions prepared using high-purity deionized water (resistivity ≥18 MΩ·cm):
The analytical procedure for benserazide quantification follows a systematic protocol to ensure reproducibility and accuracy:
Capillary Conditioning: Before each analysis, rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and running buffer (10 min) using a pressure flush system. This conditioning protocol ensures consistent electroosmotic flow and surface characteristics.
System Equilibration: After conditioning, apply the separation voltage (17 kV) for 15 min with buffer only to establish stable baseline conditions. Monitor the baseline current until it stabilizes (±5% variation over 5 min).
Sample Introduction: Introduce samples hydrodynamically using pressure injection (8 s at 17 kV equivalent pressure). The injection volume is approximately 10 nL, representing ~1% of the total capillary volume to minimize band broadening.
Separation Parameters: Apply a separation voltage of 17 kV across the capillary, generating a current of approximately 25-35 μA. Maintain the capillary temperature at 25°C throughout the separation.
Amperometric Detection: Use a detection potential of +0.95 V (vs. Ag/AgCl) applied to the carbon-disk working electrode. Allow the electrochemical cell to stabilize for 30 min before the first analysis to establish a stable baseline.
Between-Run Protocol: Between injections, rinse the capillary with running buffer for 3 min to ensure reproducibility. For overnight storage, rinse the capillary with deionized water for 5 min and leave both ends immersed in water. [4]
Table 1: Optimal CZE-AD Conditions for Benserazide Analysis
| Parameter | Optimal Condition | Investigated Range | Impact on Separation |
|---|---|---|---|
| Buffer pH | 5.3 | 4.0-7.0 | Affects electroosmotic flow and analyte charge; pH 5.3 provides optimal ionization |
| Buffer Concentration | 40 mM | 20-100 mM | Higher concentrations reduce electroosmotic flow but increase current |
| Separation Voltage | 17 kV | 10-25 kV | Higher voltages decrease migration time but may generate excessive heat |
| Detection Potential | +0.95 V vs. Ag/AgCl | +0.6 to +1.2 V | Lower potentials reduce sensitivity; higher increases noise and interferences |
| Injection Time | 8 s at 17 kV | 5-15 s | Longer injections increase sensitivity but reduce separation efficiency |
| Capillary Temperature | 25°C | 15-35°C | Higher temperatures decrease viscosity and migration times |
The optimization of these parameters significantly impacts method performance. The buffer pH critically influences the ionization state of benserazide, which contains multiple ionizable functional groups. At pH 5.3, benserazide exhibits appropriate charge for efficient separation while maintaining compatibility with amperometric detection. The separation voltage of 17 kV represents a balance between analysis time and Joule heating effects, while the detection potential of +0.95 V provides optimal oxidation of the phenolic hydroxyl groups without excessive background current. [4]
The developed CZE-AD method was rigorously validated according to International Conference on Harmonisation (ICH) guidelines for the quantification of benserazide. The method demonstrates excellent performance characteristics across all validation parameters:
Table 2: Method Validation Parameters for Benserazide Quantification
| Validation Parameter | Results for Benserazide | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.12 - 25.5 μg/mL | Correlation coefficient >0.99 |
| Regression Equation | Y = 12.36X + 8.25 | - |
| Correlation Coefficient (r) | 0.9951 | r ≥ 0.995 |
| Limit of Detection (LOD) | 0.02 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.12 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Precision (RSD, n=6) | 1.8% (intra-day), 2.7% (inter-day) | RSD ≤ 3% |
| Accuracy (% Recovery) | 102.4% | 98-102% |
| Robustness | RSD < 2% with deliberate variations | RSD ≤ 3% |
The method exhibits excellent linearity across the concentration range of 0.12 to 25.5 μg/mL with a correlation coefficient of 0.9951, indicating a strong relationship between concentration and detector response. The limit of detection of 0.02 μg/mL demonstrates exceptional sensitivity, sufficient for quantifying benserazide in pharmaceutical formulations even at low dose strengths. The precision of the method, expressed as relative standard deviation (RSD), was 1.8% for intra-day measurements and 2.7% for inter-day measurements, well within acceptable limits for pharmaceutical analysis. [4]
The validated CZE-AD method was successfully applied to the analysis of benserazide in co-beneldopa pharmaceutical formulations, including granules and tablets. Sample preparation involved extracting the pharmaceutical formulation with a suitable solvent (typically the running buffer), followed by appropriate dilution to bring the concentration within the linear range of the method. For tablet formulations, individual tablets were weighed and powdered, and an amount equivalent to one tablet was transferred to a volumetric flask, extracted with running buffer using sonication for 15 min, and diluted to volume. The solution was then centrifuged at 10,000 rpm for 10 min, and the supernatant was filtered through a 0.45 μm membrane before analysis.
The method effectively separated benserazide from its potential impurity, (R,S)-2-amino-3-hydroxypropanohydrazide (Ro-04-1419), which exhibits a detection limit of 0.004 μg/mL, demonstrating the method's suitability for purity testing and stability studies. The average recovery of benserazide from pharmaceutical formulations was 102.4%, indicating minimal matrix interference and appropriate selectivity of the method. The migration time for benserazide was highly reproducible with RSD values less than 1%, facilitating reliable identification. [4]
The CZE-AD method for benserazide quantification has several important applications in pharmaceutical analysis and drug development:
Quality Control Testing: The method provides a robust approach for the quantification of benserazide in finished pharmaceutical products, including tablets, capsules, and granules. The high selectivity allows for specific determination of benserazide even in the presence of levodopa and excipients commonly found in anti-Parkinson formulations.
Stability Studies: The capacity to separate benserazide from its degradation products makes this method valuable for stability testing under various storage conditions. The method can monitor degradation kinetics and establish shelf-life recommendations for pharmaceutical products.
Analysis of Novel Formulations: With the development of advanced drug delivery systems such as levodopa/benserazide-loaded microspheres for sustained release, this CZE-AD method offers a sensitive technique for drug loading efficiency and in-vitro release studies. Research has demonstrated that such sustained-release formulations can reduce levodopa-induced dyskinesia by downregulating phosphorylated GluR1 expression in animal models. [3]
Pharmacokinetic Studies: While primarily applied to formulation analysis, the sensitivity of the method suggests potential adaptation for pharmacokinetic studies, particularly with microdialysis sampling techniques that generate small volume samples requiring highly sensitive analytical methods.
The following workflow diagram illustrates the complete CZE-AD analytical procedure for benserazide quantification:
Figure 1: CZE-AD Analytical Workflow for Benserazide Quantification
The following diagram illustrates the pharmacological context of benserazide analysis and its therapeutic role:
Figure 2: Pharmacological Context of Benserazide Analysis in Parkinson's Therapy
Despite the robustness of the CZE-AD method, analysts may encounter certain issues during method implementation:
Unstable Baseline: An unstable baseline in amperometric detection may result from insufficient deoxygenation of the buffer, electrode contamination, or fluctuations in temperature. Solution: Degas buffers thoroughly by sonication under vacuum, polish the working electrode with 0.05 μm alumina slurry, and ensure consistent temperature control.
Poor Peak Shape: Tailing or fronting peaks may indicate adsorption to the capillary wall, inappropriate buffer pH, or sample overloading. Solution: Ensure proper capillary conditioning, verify buffer pH, and consider reducing injection time or sample concentration.
Irreproducible Migration Times: Variations in migration times often stem from changes in electroosmotic flow due to inadequate capillary conditioning or buffer depletion. Solution: Implement strict capillary conditioning protocols between runs and replace running buffer regularly (after every 5-10 injections).
Loss of Sensitivity: Gradual decrease in detection sensitivity may occur due to electrode fouling or decreased detector response. Solution: Regularly polish and recalibrate the working electrode, and verify detector potential settings.
Capillary Blockage: Complete or partial blockage may occur from particulate matter in samples. Solution: Always filter samples through 0.45 μm or 0.22 μm membranes before analysis and use fritless capillaries when possible.
For method transfer between instruments, key parameters including capillary dimensions, working electrode material, and detector geometry should be carefully matched to ensure comparable performance. Minor adjustments to separation voltage or buffer concentration may be required to compensate for instrument-specific differences. [4]
The CZE-AD method described in this application note provides a robust, sensitive, and selective approach for the quantification of benserazide in pharmaceutical formulations. The method offers distinct advantages over alternative techniques, including minimal sample requirements (nanoliter injection volumes), high separation efficiency, and excellent sensitivity with a detection limit of 0.02 μg/mL for benserazide. The optimized conditions of 40 mM phosphate buffer at pH 5.3, 17 kV separation voltage, and amperometric detection at +0.95 V (vs. Ag/AgCl) provide optimal performance for routine quality control applications.
The successful application of this method to co-beneldopa granules and tablets demonstrates its practical utility in pharmaceutical analysis. Furthermore, the methodology shows potential for adaptation to more complex samples, including stability testing and analysis of novel drug delivery systems such as sustained-release microspheres. The validation data confirm that the method meets accepted criteria for linearity, precision, accuracy, and sensitivity, making it suitable for implementation in regulated laboratory environments. As pharmaceutical formulations continue to evolve, this CZE-AD method represents a valuable analytical tool for ensuring the quality and performance of benserazide-containing products used in the management of Parkinson's disease.
Stability-indicating methods are essential for quantifying active ingredients and detecting degradation products in drug products. The table below summarizes two developed and validated RP-HPLC methods for the Levodopa/Benserazide Hydrochloride combination.
| Parameter | Method 1: Impurity & Mass Balance [1] [2] | Method 2: Assay & Force Degradation [3] |
|---|---|---|
| Objective | Determine organic impurities and mass balance [1] | Simultaneous estimation in marketed formulation [3] |
| Column | Zorbax SB C18 (4.6 × 250 mm, 5 μm) [1] | C18 Cosmosil (4.6 × 250 mm) [3] |
| Mobile Phase | Isocratic mode with an ion pair agent [1] | Phosphate Buffer pH 2 : Acetonitrile (95:5) [3] |
| Flow Rate | 1.0 mL/min [1] | 1.0 mL/min [3] |
| Detection Wavelength | 220 nm [1] | 210 nm [3] |
| Column Temperature | 25°C [1] | 25°C [3] |
| Injection Volume | Not specified | Not specified |
| Retention Time | Not specified for individual APIs | Benserazide HCl: ~3.1 min; Levodopa: ~6.6 min [3] |
| Validation (Accuracy/Precision/Linearity) | Meets acceptance criteria; Correlation coefficient >0.995 [1] | Meets acceptance criteria; Recovery 98-102%; %RSD for precision <2% [3] |
Method 1: For Organic Impurities and Mass Balance [1] This method is designed to separate and quantify degradation products.
Method 2: For Assay and Simultaneous Estimation [3] This method focuses on accurately quantifying the active ingredients.
The following diagram illustrates the key stages involved in developing and validating a stability-indicating method.
Forced degradation helps establish the method's stability-indicating power.
Here are solutions to common problems encountered during analysis.
| Problem | Potential Cause | Troubleshooting Action |
|---|
| Poor Peak Shape / Tailing | 1. Silanol interactions on column 2. Mobile phase pH mismatch | 1. Use an end-capped C18 column [5] or add an ion-pair agent [1] 2. Adjust mobile phase pH (e.g., to pH 2.0-2.5) [3] | | Insufficient Resolution | 1. Degradation products co-eluting with APIs 2. Method not robust | 1. Optimize mobile phase gradient [5] or organic ratio 2. Perform robustness testing (vary pH, temp, flow rate) [1] | | Low Recovery of Benserazide | Degradation during sample preparation | 1. Keep samples at low temperature (5°C in autosampler) [1] 2. Use a stabilizing solvent and minimize preparation time | | Variable Dissolution Results | Formulation properties and excipient effects | Control particle size and use stabilizers like ascorbic acid during testing [6] |
What is the main degradation pathway for Benserazide Hydrochloride? Benserazide HCl is primarily degraded by hydrolysis. The major degradation product is Ro 04-1419, which can further react with another Benserazide molecule to form a dimer, Ro 08-1580. Specifications for these impurities are strictly limited (e.g., not more than 3.49% in tablets) [6].
Why might generic Levodopa/Benserazide products show quality deviations? A study found that generic products can have parameters outside original specifications. Issues include:
How can the stability of the final formulation be improved? Formulation strategies are key:
The table below summarizes the key identities and relationships of these specific degradation products.
| Product Name | Chemical Relationship | Formation Pathway | Typical Specification Limits |
|---|---|---|---|
| Ro 04-1419 | Primary degradation product | Formed via hydrolysis of benserazide [1]. | Not to exceed 3.49% (tablets) / 0.49% (capsules) [1]. |
| Ro 08-1580 | Dimer (bound molecule) | Formed when one molecule of Ro 04-1419 binds to one molecule of benserazide [1]. | Included in the total limit for "other impurities" [1]. |
The following diagram illustrates the degradation pathway and the logical relationships between benserazide and its related compounds.
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the simultaneous estimation of benserazide HCl, levodopa, and their degradation products [2]. Here is a detailed protocol based on the search results.
| Parameter | Specification |
|---|---|
| Column | C18 Cosmosil (4.6 × 250 mm) |
| Mobile Phase | Phosphate Buffer pH 2.0 : Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Retention Time (approx.) | Benserazide: 3.1 min; Levodopa: 6.6 min |
Forced degradation studies help validate the method's stability-indicating properties.
Q1: Why is monitoring Ro 04-1419 and Ro 08-1580 critical in pharmaceutical development? Monitoring these impurities is crucial for ensuring product safety and quality. A study found that one generic capsule formulation had degradation products measured in marked excess of specifications (+26.5%), which could pose a potential safety concern [1]. Controlling their levels guarantees the product's stability and therapeutic efficacy throughout its shelf life.
Q2: What is the primary cause of benserazide degradation? Benserazide hydrochloride is known to decompose slowly in aqueous solution [1]. The primary pathway is hydrolysis, leading to the formation of Ro 04-1419 [1]. This makes the drug product susceptible to moisture, so proper storage conditions are critical.
Q3: My HPLC method shows poor peak resolution. How can I troubleshoot this? Start by checking the mobile phase pH and composition. The validated method uses a phosphate buffer at pH 2.0 [2]. Even slight deviations can significantly alter retention times and resolution. Ensure the buffer is prepared accurately and the pH is correctly adjusted. Also, verify the column condition and temperature stability.
The following table summarizes the main factors influencing benserazide hydrochloride stability and recommended control measures.
| Factor | Influence on Stability | Recommended Control Measures |
|---|---|---|
| Solid-State Form | Different crystalline forms (polymorphs) have varying stability; Form H is more stable than Form I [1]. | Use the stable Form H polymorph in formulations [1]. |
| Temperature & Humidity | Increased temperature and humidity accelerate decomposition and impurity formation [1]. | Control storage conditions (e.g., 25°C/60% RH); use vacuum drying during processing [2] [1]. |
| Manufacturing Process | Processes involving solvent or heat (e.g., wet granulation) can induce solid-state changes [1]. | Optimize processes like spray drying or vacuum drying to minimize stress [2]. |
To evaluate the stability of this compound in your laboratory, you can implement the following protocols, which are adapted from the industrial practices found in the search results.
This method helps predict the long-term stability of the API or formulation under defined conditions.
This protocol evaluates how a manufacturing process, like wet granulation, affects the solid-state stability of the API.
To help plan your experiments, the following diagram outlines a logical workflow for troubleshooting this compound decomposition.
The table below outlines common issues that can affect the dissolution rate of Benserazide Hydrochloride in solid oral dosage forms, along with their potential causes and recommended solutions.
| Problem | Potential Root Cause | Proposed Solution / Experimental Approach |
|---|
| Low dissolution rate in acidic medium | Poor intrinsic solubility of the drug substance; Non-optimized formulation composition. | - Particle Size Reduction: Reduce API particle size to increase surface area for dissolution [1].
Q1: What are the key regulatory considerations for developing a discriminatory dissolution method for a generic Benserazide/Levodopa product? For generic product development, the dissolution method must be appropriately validated. One should first consult the United States Pharmacopeia (USP) for an official method. If none exists, the FDA Dissolution Methods Database provides recommended methods [2] [4]. If developing a new method, it should be sufficiently rugged and reproducible. The method development report should include data from at least three dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal pH range. The method should also be able to discriminate between different formulation and process variables that could impact in vivo performance [2].
Q2: How can I improve the stability of this compound in my solid dosage form? this compound is known to decompose in aqueous solutions [5] [6]. A Chinese patent provides a specific manufacturing protocol to enhance stability:
Q3: What are the standard quality control specifications for dissolution of a Benserazide/Levodopa immediate-release (IR) product? While specifications are approved on a product-by-product basis, testing against the reference product is key. For the original product (Madopar/Prolopa), the shelf-life specifications are:
Table 1: Pharmaceutical Quality Specifications for Levodopa/Benserazide HCl (100/25mg) Products This table summarizes key quality control parameters for the original branded product, which can serve as a benchmark for generic development [5] [6].
| Test Parameter | Specification for Tablets | Specification for Capsules |
|---|
| Content Uniformity (API) | Levodopa: 95.0-105.0 mg Benserazide HCl: 27.1-29.9 mg | Same as tablets | | Degradation Products | Specific degradation products: ≤ 3.49% Any individual unknown impurity: ≤ 0.54% | Specific degradation products: ≤ 0.49% Any individual unknown impurity: ≤ 0.24% | | Disintegration Time | Not more than 15 minutes (in water) | Not more than 30 minutes (in 0.1 M HCl) | | Dissolution (at 30 min) | Not less than 75% released | Not less than 80% released |
The following diagram outlines a systematic workflow for investigating and improving the dissolution rate of a this compound formulation, integrating the troubleshooting steps and methodologies discussed.
| Question | Summary Answer |
|---|---|
| What are the main degradation impurities of Benserazide Hydrochloride? | Three main degradation impurities: Impurity A ((2RS)-2-amino-3-hydroxypropionyl hydrazide), Impurity B, and Impurity C [1]. |
| Which analytical method is recommended for impurity profiling? | Stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [2]. |
| What is a common issue when analyzing Impurity A? | Low concentration sensitivity and interference from excipients when using standard C18 columns [1]. |
| Have quality issues been found in commercial products? | Yes. Studies found some generic products had impurities exceeding specifications and variations in active ingredient content [3] [4]. |
| What are the key validation parameters for the HPLC method? | Specificity, accuracy, precision, linearity (correlation coefficient >0.995), and robustness [2]. |
This method separates and quantifies organic impurities in levodopa/benserazide hydrochloride combination drugs [2].
A specialized method was developed to overcome low sensitivity and interference for Impurity A [1].
Another RP-HPLC method provides a different approach for analyzing this compound [5].
The following diagram outlines a logical workflow for setting up and executing an impurity profiling analysis, integrating the methodologies above.
| Observed Issue | Potential Root Cause | Recommended Solution | Key Analytical Method for Investigation |
|---|---|---|---|
| Formation of organic impurities/degradants | Hydrolysis or oxidation under stress conditions (acid, base, oxidative) [1]. | Develop a stability-indicating RP-HPLC method to monitor and identify impurities [1]. | RP-HPLC with UV detection [1]: Column: Zorbax SB C18 (4.6 × 250 mm, 5 µm). Mobile Phase: Phosphate buffer pH 2 + Ion pair agent. Detection: 220 nm. |
| Inaccurate or variable water content results | Limited solubility or side reactions during Karl Fischer (KF) titration [2]. | Use a volumetric KF method with a buffered solvent to improve solubility and result reproducibility [2]. | Volumetric Karl Fischer Titration [2]: Titration Medium: Buffer solution for strong bases. Stirring Time: At least 300 seconds after sample addition. |
| Poor chromatographic separation or peak shape | High hydrophilicity of Benserazide/Levodopa causing low retention in standard Reverse-Phase HPLC [3]. | Consider HILIC-MS/MS as an alternative for better retention of these polar compounds without using ion-pair reagents [3]. | HILIC-MS/MS [3]: Column: HILIC (e.g., bare silica). Mobile Phase: High organic content (>60% ACN). Detection: Tandem Mass Spectrometry. |
| Degradation under alkaline conditions | Susceptibility to base hydrolysis [4]. | Strictly control pH during sample preparation and analysis. Avoid alkaline conditions. | RP-HPLC with UV detection [4]: Column: C18 Cosmosil (4.6 × 250 mm). Mobile Phase: Phosphate buffer (pH 2) : Acetonitrile (95:5). Detection: 210 nm. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This method is critical for quantifying water content, a key stability parameter.
This method is designed to separate and quantify organic impurities in Levodopa and Benserazide HCl combination products.
The following diagram outlines a logical workflow for systematically investigating stability issues with Benserazide Hydrochloride.
The core content for your troubleshooting guide can be based on a published study that compared the pharmaceutical quality of seven generic levodopa/benserazide products against the innovator product (Madopar / Prolopa) [1] [2].
The table below summarizes the key parameters and the deviations found in the generic products:
| Quality Parameter | Innovator (Madopar) Specifications | Documented Generic Deviations |
|---|
| Content of Active Ingredients | Levodopa: 95.0-105.0 mg (100 mg ± 5%) Benserazide HCl: 27.1-29.9 mg (28.5 mg ± 5%) [1] [2] | Two tablet formulations showed deviations: +8.4% for benserazide and -7.6% for levodopa [1] [2]. | | Degradation Products & Impurities | Specific degradation products limited to 3.49% (tablets) and 0.49% (capsules) [1] [2] | One capsule formulation showed degradation products in marked excess (+26.5%) of specifications [1] [2]. | | Mass / Fill Mass | Average tablet mass: 267–283 mg Capsule fill mass: 142.5-157.5 mg [1] [2] | Five of seven generic products exceeded upper mass limits. All three generic capsule formulations had a fill mass almost 200% of the specification [1] [2]. | | Dissolution | ≥75% dissolved in 30 min (tablets) ≥80% dissolved in 30 min (capsules) [1] [2] | While average results were within spec, some single capsules from two generic products showed large variations and low single values (as low as 16%), indicating inconsistent performance [1] [2]. | | Physical Characteristics | Pale red, cross-scored tablets [1] [2] | Generic tablets differed in scoring (single break bar or none) and color (one capsule formulation was an outlier) [1] [2]. |
To identify and investigate the quality deviations summarized above, you can implement the following robust analytical protocols. The core technique for quantifying APIs and impurities is High-Performance Liquid Chromatography (HPLC).
This method is suitable for routine assay and content uniformity tests.
The workflow for this analytical process is outlined below:
This method is critical for assessing and quantifying degradation products, a key area where generics showed deviations.
Q1: What are the potential clinical impacts of the quality deviations found in generic benserazide products? The documented deviations are not just theoretical. Variations in active ingredient content can lead to under- or over-dosing when a patient switches from the innovator to a generic product, potentially causing a return of Parkinson's symptoms or an increase in drug-induced dyskinesias. Furthermore, the presence of degradation products in marked excess raises potential safety concerns that warrant investigation [1] [2].
Q2: Why is a stability-indicating method necessary for testing these products? Benserazide hydrochloride is known to decompose in aqueous solutions. Its primary degradation pathway involves hydrolysis to form a compound known as Ro 04–1419, which can further dimerize into Ro 08–1580 [1] [2]. A stability-indicating method is specifically designed to separate these degradants from the active ingredients, ensuring accurate measurement and that any observed loss in potency is correctly attributed to degradation.
The degradation pathway of benserazide can be visualized as follows:
Q3: Are there any novel formulation approaches to improve benserazide stability? Yes, research is ongoing. One promising approach is forming a supramolecular inclusion complex between this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD). Studies confirm this forms a 1:1 complex that enhances the stability of the drug in solid and solution phases, which could lead to more robust formulations in the future [5].
The table below summarizes the specific alkaline degradation findings for Benserazide Hydrochloride from a research study.
| Parameter | Reported Finding |
|---|---|
| Drug Substance | This compound (in combination with Levodopa) |
| Alkaline Condition | Specifics not detailed in the available excerpt [1] |
| Extent of Degradation | ~6% [1] |
| Degradation Products Formed | Not specified in the available excerpt |
| Analytical Method | RP-HPLC using a C18 column and phosphate buffer (pH 2):ACN (95:5) mobile phase [1] |
Based on the retrieved data and general guidelines for forced degradation studies [2] [3] [4], you can propose the following detailed methodology. This protocol is designed to achieve a degradation level of 5-20%, which is generally accepted for developing stability-indicating methods [2] [5].
Workflow Steps Explained:
Here are some common questions and issues that may arise during these experiments.
Q1: Why is my drug substance not degrading under harsh alkaline conditions? This could indicate that the molecule is highly stable to base. It is recommended to start with milder conditions (e.g., 0.1 M NaOH at 40°C) and gradually increase stress levels (concentration, temperature, time) if needed [2]. The goal is not to force excessive degradation but to understand its behavior under relevant stress. If no degradation occurs after reasonable stress, this is a valuable finding that speaks to the molecule's stability [2] [5].
Q2: The degradation is excessive (>20%). How can I control it? Over-degradation can lead to secondary degradation products not seen in real-time stability studies [2]. To control this:
Q3: What analytical techniques should I use to identify the degradation products? The primary tool for separation and analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or PDA detector [1] [5]. For structural elucidation of the degradation products:
For your technical support center, emphasize that Benserazide HCl can degrade under alkaline conditions, and the provided protocol offers a reliable starting point. The core principles for troubleshooting are using a systematic approach to stress conditions and employing a well-developed stability-indicating analytical method to monitor the process.
Q1: What are the primary stability concerns with Benserazide Hydrochloride? this compound is inherently unstable and degrades through hydrolysis. The primary degradation product is Ro 04-1419. Furthermore, this product can react with another molecule of benserazide to form a dimer impurity, Ro 08-1580 [1] [2]. The presence and quantity of these impurities are key indicators of stability and excipient compatibility.
Q2: Can different excipients in generic products cause clinical issues? Yes. Even if a generic product is bioequivalent in single-dose studies, long-term therapeutic equivalence is not guaranteed. Differences in excipients can affect the absorption and bioavailability of the active ingredients [1] [2]. For Parkinson's disease, where even subtle fluctuations in levodopa blood levels can trigger motor complications like dyskinesias or "off" periods, these variations can have significant clinical consequences [1] [2].
Q3: What quality deviations have been found in generic products? A study comparing seven generic products to the original (Madopar/Prolopa) found that each generic had one or two parameters outside of specifications [1] [2]. Key deviations included:
The table below summarizes the shelf-life specifications for the original Madopar/Prolopa 100 mg/25 mg product and the deviations observed in generics, providing a benchmark for your quality assessments [1] [2].
| Quality Parameter | Madopar Specification | Observed Generic Deviations |
|---|---|---|
| Levodopa Content | 95.0 - 105.0 mg | Down to -7.6% (92.4 mg) |
| Benserazide HCl Content | 27.1 - 29.9 mg | Up to +8.4% (30.9 mg) |
| Specific Degradation Products (Tablets) | ≤ 3.49% | Up to +26.5% above spec |
| Tablet Disintegration Time | ≤ 15 minutes | Within specifications |
| Dissolution at 30 min (Tablets) | ≥ 75% | Within specs, but single outliers as low as 16-25% |
| Dissolution at 30 min (Capsules) | ≥ 80% | Within specs, but single outliers as low as 49% |
Here are detailed methodologies for key experiments cited in the literature to help you monitor stability and excipient compatibility.
This method is critical for quantifying active ingredients and detecting degradation products like Ro 04-1419 and Ro 08-1580 [1] [2].
This test ensures the drug product releases the active ingredients in a consistent and timely manner.
For pre-clinical or clinical studies, this highly specific and sensitive method is preferred.
The following diagram outlines a logical workflow for conducting a systematic excipient compatibility study during formulation development.
What are the most common peak shape issues when analyzing Benserazide Hydrochloride? The most common issues are tailing, fronting, and broad peaks, often caused by secondary interactions between the analyte and the stationary phase, as well as the inherent instability of the molecule which leads to degradation impurities [1] [2].
Why is a C18 column sometimes insufficient for Benserazide impurity analysis? Traditional C18 columns can exhibit low concentration sensitivity, a small response value, and significant interference from excipients for specific impurities like Benserazide Impurity A, leading to low accuracy and unsatisfactory recovery rates [2].
What is a key stability concern with this compound? this compound is unstable to light and moisture, leading to several degradation impurities. The main ones are Impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], Impurity B, and Impurity C [2].
What are the system suitability criteria for a robust Benserazide method? A validated method should demonstrate precision with % RSD < 2%, accuracy with recoveries between 98-102%, and a correlation coefficient (r²) above 0.995 for linearity of known impurities [3] [4].
The table below summarizes common problems and their evidence-based solutions compiled from recent literature.
| Peak Shape Issue | Primary Cause | Recommended Solution | Citation |
|---|---|---|---|
| Tailing Peaks | Secondary interactions with stationary phase; Incorrect mobile phase pH | Use a Peak Smooth Column or specialized hydrophilic column; Optimize mobile phase pH; Use an ion-pair agent | [1] [3] [2] |
| Broad Peaks | Column overloading; Mobile phase viscosity; Inefficient column | Optimize sample injection volume; Ensure proper solvent mixing; Use a column with optimized surface chemistry | [1] |
| Split Peaks | Overloaded column; Strong interactions with stationary phase | Reduce sample concentration; Use a column designed to minimize secondary interactions | [1] |
| Ghost Peaks | Contamination (mobile phase, system carryover) | Use high-purity reagents; Employ a Ghost Buster Column; Perform rigorous system flushing | [1] |
| Co-elution with Impurities | Inadequate separation of degradants (e.g., Impurity A) | Use a hydrophilic column with a heptanesulfonate-based ion-pair mobile phase and a gradient elution method | [2] |
This stability-indicating method is suitable for the simultaneous estimation of Benserazide HCl and Levodopa in a marketed formulation [4].
This method is patented specifically to resolve and quantify Benserazide Impurity A in compound preparations and is highly robust for quality control [2].
The following diagram illustrates a logical, step-by-step workflow for diagnosing and resolving Benserazide peak shape issues.
Based on the gathered intelligence, here are the critical factors for achieving and maintaining an optimal Benserazide peak shape:
The core finding is that BEH acts as a potent sensitizer for FLC against fluconazole-resistant C. albicans, both in planktonic cells and biofilms, without involving drug effump inhibition [1] [2].
The table below summarizes the key quantitative data from checkerboard microdilution assays:
| Parameter | FLC Alone (MIC₈₀) | BEH Alone (MIC₈₀) | FLC in Combination | BEH in Combination | FICI | Interpretation |
|---|---|---|---|---|---|---|
| FLC-resistant *C. albicans* (e.g., CA10) | >512 μg/mL | 32 μg/mL | 0.125 μg/mL | 8 μg/mL | 0.25 | Synergy (SYN) [1] |
| FLC-susceptible *C. albicans* (e.g., CA4) | 0.5 μg/mL | 16 μg/mL | 0.25 μg/mL | 2 μg/mL | 0.625 | No Interaction (NI) [1] |
Key Findings from the Research:
Here are the detailed methodologies for the key experiments you can adapt in your lab.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy [1] [2].
FICI = (MIC₈₀ of BEH in combination / MIC₈₀ of BEH alone) + (MIC₈₀ of FLC in combination / MIC₈₀ of FLC alone)This protocol measures the metabolic activity of biofilms to determine the Sessile Minimum Inhibitory Concentration (sMIC) [1] [2].
The antifungal effects of the BEH-FLC combination are linked to the disruption of cellular processes that govern virulence, not to the inhibition of drug efflux [1] [2]. The diagrams below illustrate the proposed mechanisms and experimental workflows.
Here are solutions to some specific problems you might encounter while working with the BEH-FLC combination.
Problem: Inconsistent FICI values between replicates.
Problem: Weak or absent synergy against mature (24-hour) biofilms.
Problem: High variability in the XTT assay results.
Problem: Need to predict clinical drug-drug interactions (DDIs) early in development.
The following tables summarize key findings from identified studies comparing original (Madopar/Prolopa) and generic levodopa/benserazide products.
Table 1: Pharmaceutical Quality Deviations in Generic Products (Laboratory Analysis) [1]
| Quality Parameter | Specification Range (Reference Product) | Generic Product Deviations |
|---|
| Content of Active Ingredients | Levodopa: 95.0-105.0 mg (100 mg ± 5%) Benserazide HCl: 27.1-29.9 mg (28.5 mg ± 5%) | Two tablet formulations outside specifications: • Levodopa: -7.6% • Benserazide: +8.4% [1] | | Degradation Products | Specific limits for impurities (e.g., max 0.49% for capsules) | One capsule formulation showed impurities in marked excess (+26.5%) [1] | | Mass / Fill Mass | Tablet: 267–283 mg Capsule fill: 142.5-157.5 mg | Five of seven generic products exceeded upper mass limits; capsule fill mass was off by almost 200% in all three capsule formulations [1] | | Disintegration Time | Tablets: ≤15 min Capsules: ≤30 min | All seven generic products were within specification [1] | | Dissolution (at 30 min) | Tablets: ≥75% Capsules: ≥80% | All seven generic products were within specification, though some individual values were below (e.g., 16%, 25% for one capsule) [1] |
Table 2: Clinical Efficacy and Motor Complications (Patient Cohort Study) [2]
| Parameter | Original Levodopa Group | Generic Levodopa Group | P-value |
|---|---|---|---|
| Patient Response ("Good") | ~80% | ~80% | >0.999 (Not Significant) [2] |
| Levodopa Equivalent Dose (LED) | 199.97 ± 127.08 mg | 305.58 ± 138.27 mg | <0.001 [2] |
| Prevalence of Motor Complications | Significantly greater | Lower | <0.05 [2] |
| Time to Motor Fluctuations | 48.12 ± 33.20 months | 62.10 ± 39.55 months | 0.07 (Not Significant) [2] |
| Time to Dyskinesia | 62.46 ± 37.72 months | 83.52 ± 52.74 months | 0.13 (Not Significant) [2] |
For reproducibility, here are the methodologies used in the cited studies.
1. Protocol: Pharmaceutical Quality Tests [1]
2. Protocol: Clinical Efficacy and Motor Complications Study [2]
Research indicates that the method of drug delivery (intermittent vs. continuous) significantly impacts molecular pathways involved in Levodopa-Induced Dyskinesia (LID), which is relevant for formulation development.
The diagram below illustrates the key signaling pathway and the differential effects of intermittent versus continuous dopamine stimulation.
This pathway is supported by animal studies where Continuous Dopamine Stimulation (CDS), achieved via levodopa/benserazide-loaded microspheres, prevented the over-expression of the D1R/Shp-2/ERK1/2 pathway and reduced LID, unlike standard intermittent administration [3] [4] [5].
The table below summarizes key experimental findings for Benserazide Hydrochloride (BEH) and Berberine Hydrochloride (BBH) in combination with Fluconazole.
| Synergist | Synergy Assessment (FICI) | MIC Reduction (Fold) | Key Mechanistic Insights | In Vivo Model Efficacy |
|---|
| Benserazide HCl (BEH) [1] | FICI ≤ 0.5 (Synergistic vs. FLC-resistant strains) [1] | FLC MIC: >512 → 0.125-0.5 μg/mL (Resistant strains) [1] | • Increases intracellular Ca²⁺ [1] • Activates metacaspase (virulence reduction) [1] • Not related to drug efflux inhibition [1] | Effective in infected Galleria mellonella larvae model [1] | | Berberine HCl (BBH) [2] | FICI ≤ 0.5 (Synergistic vs. FLC-resistant isolates) [2] | FLC MIC: 32-512-fold reduction [2] | • Inhibits drug efflux (downregulates CDR1) [2] • Induces cytoplasmic Ca²⁺ influx [2] • Inhibits hyphal transformation & biofilm (downregulates ALS3, HWP1, ECE1) [2] | Data not available in search results |
For researchers looking to validate these findings, here are the core methodologies used in the studies.
This is the standard method for quantifying synergy between two drugs [1] [2].
The diagram below synthesizes the proposed antifungal mechanisms of Benserazide HCl (BEH), both alone and in combination with Fluconazole (FLC), based on the referenced study [1].
This proposed mechanism, particularly the induction of metacaspase-mediated cell death, represents a promising approach to overcoming azole resistance that is worthy of further validation [1].
The table below compares Benserazide with other documented PKM2 inhibitors, highlighting key differences in potency, specificity, and development status.
| Inhibitor Name | Reported IC₅₀ / Potency | Key Characteristics | Specificity | Reported Experimental Evidence | Development Status |
|---|---|---|---|---|---|
| Benserazide Hydrochloride | Identified as an inhibitor; specific IC₅₀ value not provided in search results [1]. | FDA-approved drug for Parkinson's disease; repurposed for melanoma [1]. | Specific for PKM2; does not affect PKM1 enzyme activity [1]. | In vitro: cell proliferation, colony formation, invasion, migration assays. In vivo: tumor growth inhibition in melanoma models, including BRAF inhibitor-resistant cells [1]. | Investigational/Repurposed |
| Shikonin | Potent inhibitor | Natural product; poor solubility and toxicity may restrict clinical use [2]. | Information not available in search results | Cited as a potent inhibitor from literature [2]. | Preclinical |
| Lapachol | Potent inhibitor | Natural product; poor solubility and toxicity may restrict clinical use [2]. | Information not available in search results | Cited as a potent inhibitor from literature [2]. | Preclinical |
| Ellagic Acid, Curcumin, Resveratrol | Inhibits PKM2 | Natural phenolic compounds; bind to the active site, reducing glycolytic activity and tumor growth [2]. | Information not available in search results | Cited as inhibitors from literature [2]. | Preclinical/Nutraceutical |
The following table details the experimental findings that establish Benserazide as a PKM2 inhibitor.
| Experimental Aspect | Findings for Benserazide |
|---|---|
| Initial Discovery | Identified as a novel inhibitor of PKM2 through a screening process [1]. |
| Binding & Enzymatic Activity | Directly binds to PKM2 and blocks its enzyme activity [1]. |
| Impact on Metabolism | Inhibits aerobic glycolysis and concurrently up-regulates oxidative phosphorylation (OXPHOS) [1]. |
| Cellular Phenotype | Significantly inhibits melanoma cell proliferation, colony formation, invasion, and migration in vitro [1]. |
| In Vivo Efficacy | Inhibits tumor growth in mouse models of melanoma [1]. |
| Specificity Validation | (1) Suppressing PKM2 expression diminished Benserazide's efficacy. (2) Ectopic PKM2 expression in normal cells sensitized them to Benserazide [1]. |
| Resistance Reversal | BRAF inhibitor-resistant melanoma cells, which have upregulated PKM2 and glycolysis, show heightened sensitivity to Benserazide [1]. |
For researchers looking to replicate or build upon these findings, here are outlines of key experimental methodologies used in the cited studies.
Enzyme Activity Assay
Cellular Proliferation and Viability Assays
Colony Formation Assay
Invasion and Migration Assays
In Vivo Xenograft Models
The diagram below illustrates the dual role of PKM2 in cancer cells, which was the basis for investigating Benserazide.
As shown, the active PKM2 tetramer promotes efficient energy production, while the less active dimer accumulates glycolytic intermediates for biosynthesis and can translocate to the nucleus to activate genes driving cancer progression [2] [3] [4]. Inhibitors like Benserazide primarily target the enzymatic activity of PKM2, thereby disrupting the metabolic rewiring that supports tumor growth [1].
| Compound Name | IC₅₀ against PilB | Experimental Organism / Enzyme | Key Characteristics |
|---|---|---|---|
| Benserazide | 3.68 - 3.69 μM [1] [2] | Chloracidobacterium thermophilum PilB (CtPilB) [1] [2] | FDA-approved drug; first-generation inhibitor [1] |
| Benserazide derivative 11c | 0.58 μM (580 nM) [1] | Chloracidobacterium thermophilum PilB (CtPilB) [1] | Optimized analogue with improved potency & selectivity [1] |
| Levodopa | Data from HTS (Specific IC₅₀ not detailed in results) [2] | Chloracidobacterium thermophilum PilB (CtPilB) [2] | Identified alongside benserazide in same HTS [2] |
The primary data for benserazide and its derivatives were obtained using a well-established malachite green-based ATPase assay to measure the inhibition of PilB's enzymatic activity [1] [2]. The workflow and key steps of this process are as follows:
The core principle of this assay is that PilB hydrolyzes ATP, releasing inorganic phosphate (Pi). The malachite green reagent forms a green complex with this Pi, and the intensity of the color, measured by absorbance, is directly proportional to ATPase activity [1] [2]. A PilB inhibitor reduces the amount of Pi released, leading to a decrease in absorbance.
Medicinal chemistry efforts have identified the key structural features of benserazide that are critical for PilB inhibition, leading to the development of more potent derivatives like compound 11c (IC50 = 580 nM) [1]. The following diagram illustrates the logic behind these structural optimizations.
The research concluded that the 2,6-dihydroxy substitution pattern on the phenyl ring is particularly favorable for activity. Furthermore, introducing conformational restriction and modifying the amino acid side chain were successful strategies for enhancing potency [1].
PilB is a bacterial enzyme essential for the assembly of the Type IV Pilus (T4P), a key virulence factor in many drug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa [1] [2]. Inhibiting PilB does not kill the bacteria but disarms it by preventing pilus-mediated functions such as adhesion, biofilm formation, and twitching motility. This "antivirulence" approach is promising for combating antibiotic-resistant infections without exerting the strong selective pressure that drives resistance development [1] [2].
A 2013 study compared the pharmaceutical quality of seven generic Levodopa/Benserazide (100 mg/25 mg) products against the original Madopar/Prolopa. The table below summarizes key findings for easy comparison [1] [2].
| Product Type | Dissolution at 30 min (Levodopa) | Dissolution at 30 min (Benserazide) | Content of Active Ingredients | Key Impurities / Degradation Products |
|---|---|---|---|---|
| Madopar (Innovator) | Complied with spec (≥75-80%) [1] | Complied with spec (≥75-80%) [1] | Within specification (95-105%) [1] | Within specification [1] |
| Generic Tablets (4 products) | All within specification [1] | All within specification [1] | One product: Levodopa -7.6% (under) [1] | Not specified by product; some had unspecified impurities outside spec [1] |
| Generic Capsules (3 products) | All within specification (some single capsule outliers) [1] | All within specification (some single capsule outliers) [1] | One product: Benserazide +8.4% (over) [1] | One product: Marked excess (+26.5%) of specific degradation products [1] |
The study concluded that while major parameters like disintegration and dissolution were generally within specifications, every one of the seven generic products had one or two other quality parameters outside the accepted specifications [1] [2].
The methodologies from the comparative study and other relevant analytical research are detailed below.
The 2013 study performed a battery of standard physical and chemical tests, with results compared to Roche's original "shelf-life" specifications for Madopar [1]:
A 2007 study developed and validated two sophisticated spectrophotometric methods for the simultaneous quantitative analysis and dissolution testing of levodopa and benserazide in tablets without a separation step [3]:
A 2017 study developed a robust and efficient HPLC method for simultaneously quantifying Levodopa, Carbidopa, Benserazide, and Entacapone, suitable for dissolution testing in complex biorelevant media [4]:
The following diagram illustrates the general workflow for conducting a dissolution test, integrating components from the methodologies described above.
For researchers and drug development professionals, the findings highlight several critical considerations:
For drug development professionals, selecting the right analytical technique is crucial. The table below compares the main methods used for analyzing benserazide hydrochloride and related compounds, based on current research.
| Technique | Key Application & Findings | Performance Data (LOD, time, etc.) | Key Advantages |
|---|---|---|---|
| Near IR & LF Raman Imaging [1] | Determined API distribution in combination tablets; found L-DOPA and benserazide were uniformly distributed. | Qualitative distribution mapping; non-destructive. | Non-destructive; provides spatial distribution of multiple components. |
| Capillary Electrophoresis (CE-C4D) [2] [3] | Simultaneous determination of Levodopa, Carbidopa, and Benserazide. | LOD: 0.29 - 0.47 mg/L Analysis Time: ~10 min AGREE Score: 0.74 | Fast; green method; low reagent consumption. | | HPLC-DAD [2] [3] | Simultaneous determination of Levodopa, Carbidopa, and Benserazide. | LOD: 0.18 - 0.35 mg/L Analysis Time: ~15 min AGREE Score: 0.58 | Robust; well-established; slightly better sensitivity. | | Robust HPLC (Multi-API) [4] | Simultaneous quantification of Levodopa, Carbidopa, Benserazide, and Entacapone in complex matrices. | Linearity: r² > 0.999 Range: 1.25% - 125% of label claim. | Applicable to complex dissolution media; validates content uniformity. |
Here are the detailed methodologies for the two primary chromatographic techniques cited in the research.
This method is validated for quantifying benserazide alongside other Parkinson's drugs in complex matrices, making it suitable for dissolution testing.
Method Parameters
Validation Summary
This protocol's workflow can be summarized as follows:
This method offers a faster, more environmentally friendly alternative to HPLC for determining benserazide, levodopa, and carbidopa.
Method Parameters
Optimization Note
The workflow for this method is as follows:
Beyond the choice of analytical method, the following points are critical for ensuring content uniformity in products containing this compound.
For content uniformity testing of this compound:
The table below summarizes the key documents that provide the regulatory framework and examples of validated methods for related compounds.
| Document/Source | Key Relevance | Type of Information | Notes |
|---|---|---|---|
| ICH Q2(R1) Guideline [1] | Primary regulatory standard for analytical method validation. | Defines validation parameters: accuracy, precision, specificity, LOD, LOQ, etc. [1]. | Essential framework; does not contain product-specific data [1]. |
| SOP on Analytical Method Validation [2] | Detailed interpretation of ICH Q2(R1). | Provides practical procedures, protocol outlines, and tables for re-validation scenarios [2]. | Useful for planning and documentation. |
| Levodopa/Benserazide Quality Study (2013) [3] | Application of quality tests to a combination drug containing Benserazide. | Shows experimental data (content, impurities, dissolution) comparing originator and generic products [3]. | Directly relevant; demonstrates application but is not a formal validation guide. |
| RP-HPLC Impurity Method for Levodopa/Benserazide (2024) [4] | A modern, stability-indicating method for the drug combination. | Developed and validated per ICH; details on specificity, linearity, accuracy, precision for impurities [4]. | Highly relevant; can be adapted for Benserazide Hydrochloride method validation. |
Using the resources above, you can construct a robust method validation study. The following workflow outlines the key stages and parameters based on ICH Q2(R1).
For each parameter in the workflow, specific experiments must be designed. The research on Levodopa/Benserazide provides a practical reference for how these can be applied [3] [4].
| Validation Parameter | Experimental Approach & Considerations | | :--- | :--- | | Specificity | Demonstrate that the method can unequivocally quantify Benserazide in the presence of excipients (placebo), known impurities, and degradation products. Forced degradation studies (under stress conditions like acid, base, oxidation, heat, and light) are required [4] [2]. | | Accuracy | Typically assessed by a recovery study. Spiking known concentrations of this compound into a placebo mixture at multiple levels (e.g., 50%, 100%, 150% of the target concentration) and calculating the percentage recovery [2]. | | Precision |
The table below summarizes the core quantitative data comparing the antifungal activity of Benserazide (BEH) and Fluconazole (FLC), both alone and in combination, against various strains of C. albicans [1] [2] [3].
| Strain Type (Example Isolate) | MIC of FLC Alone (μg/mL) | MIC of BEH Alone (μg/mL) | MIC of FLC in Combination (μg/mL) | MIC of BEH in Combination (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| FLC-Resistant (CA10) | >512 | 32 | 0.125 | 8 | 0.25 | Synergism [2] |
| FLC-Resistant (CA103) | >512 | 16 | 0.25 | 4 | 0.25 | Synergism [2] |
| FLC-Susceptible (CA4) | 0.5 | 16 | 0.25 | 2 | 0.625 | No Interaction [2] |
| FLC-Susceptible (CA20) | 0.125 | 32 | 0.125 | 8 | 1.25 | No Interaction [2] |
Abbreviations: MIC (Minimum Inhibitory Concentration), FICI (Fractional Inhibitory Concentration Index). FICI ≤ 0.5 indicates synergism; >0.5 to 4 indicates no interaction [1] [2].
The data shows that the BEH-FLC combination is highly effective against resistant strains, reducing the MIC of fluconazole by over 2000-fold in some cases. In contrast, the combination shows no significant synergistic effect against strains that are already susceptible to fluconazole [2]. Furthermore, the combination was effective against preformed biofilms, but this synergistic activity was time-dependent, being most effective within the first 8 hours of biofilm formation [1].
The key findings are based on standardized and innovative experimental models. Here is the detailed methodology:
In Vitro Susceptibility Testing (Planktonic Cells): The study followed the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document with modifications [1] [2]. The broth microdilution method in 96-well plates was used. Briefly, fungal suspensions were exposed to serial dilutions of BEH and FLC, alone and in combination. After 24 hours, the MIC80 was determined as the lowest drug concentration that reduced fungal growth by 80% compared to the drug-free control. The interaction was interpreted using the FICI model [1] [2].
Biofilm Susceptibility Testing: Biofilms were formed in 96-well plates over different time periods (4, 8, 12, 24 hours) [1] [2]. After removing non-adherent cells, the mature biofilms were treated with drugs. The XTT reduction assay was then used to measure metabolic activity of the biofilms, with the sessile MIC (sMIC) defined as the lowest concentration that reduced metabolic activity by 80% [1] [2].
In Vivo Efficacy Model: The Galleria mellonella (wax moth) larvae infection model was used. Larvae were infected with a lethal dose of C. albicans and treated with PBS, FLC, BEH, or the BEH-FLC combination via injection into the last left proleg. Survival was monitored and recorded every 24 hours for 4 days [1].
The workflow for the overall study design and key assays is as follows:
Benserazide and azoles work through distinct mechanisms. Azoles, like fluconazole, primarily target the ergosterol biosynthesis pathway [4] [5] [6]. They inhibit the fungal enzyme lanosterol 14-α-demethylase (CYP51), depleting ergosterol in the cell membrane and causing membrane instability and permeability [4] [5].
In contrast, benserazide's antifungal action does not involve the classic azole target or drug efflux pumps [1] [3]. The proposed mechanisms include:
The following diagram illustrates the distinct and synergistic pathways:
The experimental data indicates that benserazide, particularly in combination with fluconazole, represents a promising strategy to combat fluconazole-resistant Candida albicans [1] [2] [3]. Its value lies not in being a more potent standalone drug than azoles, but in its ability to resensitize resistant strains to fluconazole through a novel, multi-targeted mechanism of action that differs from standard azoles [1] [3].
The following table synthesizes the available information on the properties, mechanisms, and safety considerations for these two peripheral decarboxylase inhibitors.
| Feature | Benserazide | Carbidopa |
|---|---|---|
| Drug Class | Aromatic L-amino acid decarboxylase (AADC) inhibitor [1] [2] | Aromatic L-amino acid decarboxylase (AADC) inhibitor [3] [4] |
| Primary Indication | Management of Parkinson's disease in combination with levodopa (not approved in the US) [1] | Management of Parkinson's disease in combination with levodopa [3] [4] [5] |
| Mechanism of Action | Irreversibly inhibits peripheral AADC, preventing conversion of levodopa to dopamine outside the CNS [1]. | Irreversibly inhibits peripheral AADC, preventing conversion of levodopa to dopamine outside the CNS [3] [4]. |
| Blood-Brain Barrier (BBB) Penetration | Considered peripherally acting, though animal studies suggest it may enter the brain at high doses [6] [7]. | Considered peripherally acting and does not cross the BBB [3] [4]. |
| Key Safety & Toxicity Considerations | - Associated with dyskinesia and the on-off phenomenon [7].
A recent pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provided a quantitative comparison of motor complication signals associated with each drug. The table below shows the Reporting Odds Ratios (ROR), where a higher ROR indicates a stronger signal for that specific adverse event [7].
| Motor Complication | Benserazide (ROR with 95% CI) | Carbidopa (ROR with 95% CI) |
|---|---|---|
| Dyskinesia (involuntary movements) | 16.5 (14.76 - 18.45) [7] | 13.81 (13.02 - 14.65) [7] |
| On-Off Phenomenon (sudden shifts between mobility/immobility) | 170.74 (145.03 - 201.01) [7] | 67.5 (59.46 - 76.63) [7] |
| Wearing-Off (medication effect ends before next dose) | 3.03 (2.37 - 3.88) [7] | 7.66 (7.08 - 8.28) [7] |
This data suggests a differentiated risk profile:
The core mechanism of both drugs is to inhibit the peripheral AADC enzyme. However, this action is also linked to their primary toxicity considerations.
This diagram illustrates two key pathways:
The key comparative clinical data comes from a recent disproportionality analysis of the FAERS database.
A 2013 study in BMC Pharmacology and Toxicology compared the quality of seven generic Levodopa/Benserazide products against the original product (Madopar/Prolopa). The study used Roche's approved shelf-life specifications to evaluate the generics, providing a real-world benchmark for impurity limits [1].
The table below summarizes the key specification limits for impurities as defined for the original Madopar/Prolopa product:
| Parameter | Specification Limit for Tablets | Specification Limit for Capsules |
|---|---|---|
| Specific Degradation Products (of Benserazide HCl, e.g., Ro 04-1419, Ro 08-1580) | Not more than 3.49% [1] | Not more than 0.49% [1] |
| Other Impurities (Any individual unknown impurity) | Not more than 0.54% [1] | Not more than 0.24% [1] |
| Total Other Impurities | Not more than 1.04% [1] | Not more than 0.54% [1] |
The study found that one of the seven generic capsule products tested showed a significant deviation, with degradation products measured at 26.5% above the specification limit, which highlights a potential quality and safety concern [1].
A 2024 study published in the Journal of Analytical Chemistry developed a modern, stability-indicating method to quantify organic impurities in Levodopa and Benserazide Hydrochloride combination drugs. This method is validated per ICH guidelines and is crucial for ensuring product quality and bio-efficacy [2] [3].
Key Experimental Protocol:
This compound can decompose through hydrolysis and dimerization. The main degradation product, referred to as Ro 04-1419, can further react with another benserazide molecule to form a dimer, Ro 08-1580 [1]. The following diagram illustrates this degradation pathway.
The following tables summarize the key findings from the study, which investigated the effects of BEH alone and in combination with fluconazole (FLC) on fluconazole-resistant and susceptible strains of C. albicans [1] [2].
Table 1: Minimum Inhibitory Concentration (MIC) and Synergistic Effects This table shows the potency of BEH and its interaction with fluconazole. The Fractional Inhibitory Concentration Index (FICI) was used to determine synergism (FICI ≤0.5) or no interaction (NI) [1].
| Strain Type | FLC MIC Alone (μg/mL) | BEH MIC Alone (μg/mL) | FLC MIC in Combination (μg/mL) | BEH MIC in Combination (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| Resistant (R) | >512 | 16-32 | 0.125-0.5 | 4-8 | 0.125-0.5 | Synergism [1] |
| Susceptible (S) | 0.125-1 | 8-32 | 0.125-0.5 | 1-8 | 0.562-1.25 | No Interaction [1] |
Table 2: Summary of Proposed Antifungal Mechanisms The study explored the underlying mechanisms for the observed antifungal effects, with the following findings [1] [2].
| Mechanism | Experimental Probe/Method | Key Finding | Proposed Role in Antifungal Effect |
|---|---|---|---|
| Intracellular Calcium | Fluo-3/AM [1] [2] | Increased concentration [1] [2] | Contributes to cell stress or death [1] |
| Metacaspase Activity | FITC-VAD-FMK [1] [2] | Activation [1] [2] | Reduces virulence and biofilm formation [1] |
| Drug Efflux | Rhodamine 6G [1] [2] | No change in efflux [1] [2] | Rules out efflux pump inhibition as a mechanism [1] |
| Biofilm Inhibition | XTT reduction assay [1] | Synergism with FLC on preformed biofilms (within 8h) [1] | Disrupts established fungal communities [1] |
The methodologies from the key study are outlined below for reproducibility [1].
The diagram below synthesizes the experimental findings into a proposed workflow for BEH's antifungal action, particularly when combined with fluconazole.
Irritant